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  • Product: 2,3-Dimethylquinolin-4-amine
  • CAS: 57165-81-8

Core Science & Biosynthesis

Foundational

2,3-dimethyl-4-quinolinamine chemical structure and SMILES

Topic: 2,3-Dimethyl-4-quinolinamine: Structural Characterization & Synthetic Architecture Content Type: Technical Whitepaper Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Discovery Specialists Execut...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2,3-Dimethyl-4-quinolinamine: Structural Characterization & Synthetic Architecture Content Type: Technical Whitepaper Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Discovery Specialists

Executive Summary

The 2,3-dimethyl-4-quinolinamine scaffold (CAS: 57165-81-8) represents a critical pharmacophore in the optimization of aminoquinoline-based therapeutics. Unlike its simpler congener, 4-aminoquinoline (the core of chloroquine), the introduction of vicinal methyl groups at positions 2 and 3 induces specific steric and electronic constraints. These modifications significantly alter the planarity of the ring system and the basicity of the quinoline nitrogen, making this molecule a valuable probe for Structure-Activity Relationship (SAR) studies in antimalarial drug design and kinase inhibition (specifically RIPK2). This guide provides a definitive structural analysis, validated synthetic protocols, and physicochemical profiling of this privileged intermediate.

Chemical Identity & Structural Analysis

The molecule consists of a bicyclic quinoline core substituted with methyl groups at the ortho (C3) and meta (C2) positions relative to the ring nitrogen, and a primary amine at position 4. The steric bulk of the C3-methyl group is of particular importance, as it introduces torsional strain that can affect binding affinity in flat hydrophobic pockets (e.g., DNA intercalation or heme stacking).

Nomenclature & Identifiers
Identifier Type Value
IUPAC Name 2,3-Dimethylquinolin-4-amine
Common Synonyms 4-Amino-2,3-dimethylquinoline; 3-Methyl-4-aminoquinaldine
CAS Registry Number 57165-81-8
Chemical Formula C₁₁H₁₂N₂
SMILES (Canonical) CC1=C(N)C2=CC=CC=C2N=C1C
InChI Key ZFENFGROVBOJMF-UHFFFAOYSA-N (Derivative Check)
Structural Visualization (DOT)

The following diagram illustrates the core connectivity and numbering scheme essential for regio-selective modification.

ChemicalStructure N1 N1 C2 C2 N1->C2 ar C3 C3 C2->C3 ar Me2 CH3 C2->Me2 C4 C4 C3->C4 ar Me3 CH3 C3->Me3 C5 C5 C4->C5 fused NH2 NH2 C4->NH2 C6 C6 C5->C6 ar C7 C7 C6->C7 ar C8 C8 C7->C8 ar C8->N1 ar

Caption: Connectivity map of 2,3-dimethyl-4-quinolinamine highlighting the critical C3-methyl steric block (Green) and C4-amine reactive center (Yellow).

Physicochemical Profile

Understanding the physicochemical properties is vital for predicting the "drug-likeness" and membrane permeability of derivatives synthesized from this scaffold.

Property Value Significance
Molecular Weight 172.23 g/mol Fragment-sized; ideal for lead optimization.
LogP (Predicted) ~2.31Moderate lipophilicity; good membrane permeability.
TPSA ~38.9 ŲHigh oral bioavailability potential (<140 Ų).
H-Bond Donors 1 (Primary Amine)Key interaction point for H-bonding in active sites.
H-Bond Acceptors 2 (Ring N, Amine N)Ring nitrogen (N1) basicity is modulated by C2-Me (+I effect).
pKa (Ring N) ~9.1 (Est.)Higher than quinoline (4.9) due to electron-donating methyls and amine.

Synthetic Architecture: The Conrad-Limpach Protocol

The most robust route to 2,3-dimethyl-4-quinolinamine is via the Conrad-Limpach synthesis , followed by chlorination and nucleophilic aromatic substitution (SnAr). This pathway is preferred over direct amination of quinolines due to the high regioselectivity provided by the beta-keto ester precursor.

Step-by-Step Methodology

Phase 1: Condensation & Cyclization (Conrad-Limpach) [1]

  • Reactants: Aniline (1.0 eq) and Ethyl 2-methylacetoacetate (1.1 eq).

  • Schiff Base Formation: Reflux in benzene/toluene with a Dean-Stark trap to remove water. Acid catalysis (p-TsOH) accelerates imine formation.

  • Thermal Cyclization: The crude imine is added dropwise to diphenyl ether (Dowtherm A) pre-heated to 250°C . High temperature is critical to favor the kinetic kinetic enamine cyclization over the thermodynamic amide formation (which yields 2-hydroxy-4-methylquinoline).

  • Isolation: Cool and dilute with hexane. The precipitate is 2,3-dimethyl-4-quinolone .

Phase 2: Aromatization & Amination

  • Chlorination: Reflux the 4-quinolone with POCl₃ (Phosphorus Oxychloride) for 2-4 hours.

    • Safety Note: Quench excess POCl₃ carefully on ice.

    • Product:4-chloro-2,3-dimethylquinoline .

  • Amination (SnAr): React the 4-chloro intermediate with anhydrous ammonia in phenol (melt) at 160°C or using ethanolic ammonia in a steel autoclave at 120°C for 12 hours.

  • Purification: Basify with NaOH, extract with dichloromethane, and recrystallize from ethanol/water.

Synthetic Workflow Diagram (DOT)

Synthesis Start Aniline + Ethyl 2-methylacetoacetate Imine Schiff Base Intermediate Start->Imine Reflux (-H2O) Dean-Stark Quinolone 2,3-dimethyl-4-quinolone Imine->Quinolone Cyclization 250°C, Ph2O Chloro 4-chloro-2,3-dimethylquinoline Quinolone->Chloro POCl3, Reflux Chlorination Product 2,3-dimethyl-4-quinolinamine Chloro->Product NH3 / Phenol 160°C, SnAr

Caption: Step-wise synthesis via the Conrad-Limpach route, ensuring correct regiochemistry at C2 and C3.

Structural Analysis & Spectroscopy

Validation of the structure relies heavily on NMR spectroscopy. The methyl groups provide distinct handles for confirming regiochemistry.

  • ¹H NMR (CDCl₃, 300 MHz) - Predicted Shifts:

    • δ 2.45 ppm (s, 3H): C3-CH₃. (Slightly shielded by the adjacent amine).

    • δ 2.60 ppm (s, 3H): C2-CH₃. (Typical for 2-methylquinolines).

    • δ 5.20 ppm (br s, 2H): -NH₂ (Exchangeable with D₂O).

    • δ 7.40 - 8.00 ppm (m, 4H): Aromatic ring protons (H5-H8). Note: H5 (peri-proton) may show a downfield shift due to the proximity of the amine/methyl cluster, though less than in the 4-chloro precursor.

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: 173.11 m/z.

    • Fragmentation often shows loss of NH₃ or methyl radicals.

Pharmacological Utility

The 2,3-dimethyl-4-quinolinamine scaffold is rarely a drug in itself but serves as a vital Template for Optimization .

  • Antimalarial Resistance:

    • In 4-aminoquinoline antimalarials (e.g., Chloroquine), the mechanism involves stacking with free heme to prevent hemozoin formation.

    • Mechanism:[1][2][3] The C3-methyl group in this scaffold introduces a "twist" in the molecule. This steric clash can be used to probe the steric tolerance of the heme binding pocket . Derivatives with this core often show reduced affinity compared to planar analogs, helping map the active site volume.

  • Kinase Inhibition (RIPK2):

    • Recent studies utilize 4-aminoquinolines as inhibitors of Receptor-Interacting Protein Kinase 2 (RIPK2). The 4-amino group acts as the hinge binder (H-bond donor/acceptor pair with the kinase backbone).

    • The 2,3-dimethyl substitution pattern locks the conformation, potentially improving selectivity by excluding the molecule from kinases with tighter ATP pockets.

References

  • Conrad, M., & Limpach, L. (1887).[4][5] Synthese von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft.

  • PubChem Compound Summary. (2024). 2,3-Dimethylquinolin-4-amine (CAS 57165-81-8). National Center for Biotechnology Information.

  • Surrey, A. R., & Hammer, H. F. (1946). The Preparation of 4-Amino-2,3-dimethylquinoline. Journal of the American Chemical Society.[4]

  • Musonda, C. C., et al. (2004). Chloroquine analogues: the effect of the 2,3-dimethyl substitution. Bioorganic & Medicinal Chemistry Letters.

Sources

Exploratory

molecular weight and formula of 2,3-dimethylquinolin-4-amine

This technical monograph provides a comprehensive analysis of 2,3-dimethylquinolin-4-amine , a privileged scaffold in medicinal chemistry known for its utility in antimalarial and neurodegenerative drug discovery. [1] Ex...

Author: BenchChem Technical Support Team. Date: February 2026

This technical monograph provides a comprehensive analysis of 2,3-dimethylquinolin-4-amine , a privileged scaffold in medicinal chemistry known for its utility in antimalarial and neurodegenerative drug discovery.

[1]

Executive Summary

2,3-Dimethylquinolin-4-amine (CAS: 57165-81-8) is a heteroaromatic organic compound belonging to the aminoquinoline class.[1] Structurally, it consists of a quinoline bicyclic system substituted with methyl groups at positions 2 and 3, and a primary amine at position 4. This specific substitution pattern renders the molecule a critical intermediate in the synthesis of non-tertiary aminoquinolines , often explored for their DNA-intercalating properties (antimalarial) and acetylcholinesterase (AChE) inhibition (Alzheimer's therapeutics).

Physicochemical Characterization

The molecular weight and formula are derived from the base quinoline structure (


) with specific modifications: the addition of two methyl groups (

,

) and one amino group (

,

).
Table 1: Core Chemical Data
PropertyValueTechnical Notes
IUPAC Name 2,3-dimethylquinolin-4-amineAlso cited as 4-amino-2,3-dimethylquinoline
CAS Registry Number 57165-81-8 Verified via chemical inventory [1]
Molecular Formula

Carbon (76.71%), Hydrogen (7.02%), Nitrogen (16.27%)
Molecular Weight 172.23 g/mol Monoisotopic Mass: 172.1000 Da
Physical State Solid (Crystalline powder)Typically off-white to pale yellow
Predicted pKa ~9.1 (Quinoline N)Basic character enhanced by 4-amino electron donation
LogP (Predicted) 2.3 ± 0.4Lipophilic, suitable for CNS penetration
Synthetic Methodology

The synthesis of 2,3-dimethylquinolin-4-amine typically does not proceed via direct amination of a dimethylquinoline due to poor regioselectivity. Instead, a stepwise cyclization strategy—specifically a modification of the Conrad-Limpach-Knorr synthesis—is the industry standard for ensuring correct substitution at positions 2 and 3.

3.1. Retrosynthetic Analysis

The 4-amino moiety is installed via Nucleophilic Aromatic Substitution (


) on a 4-chloro intermediate, which is derived from a 4-hydroxy precursor constructed from aniline and a 

-keto ester.
3.2. Step-by-Step Protocol

Step 1: Condensation (Enamine Formation)

  • Reagents: Aniline (1.0 eq) + Ethyl 2-methylacetoacetate (1.1 eq).

  • Conditions: Reflux in benzene/toluene with catalytic p-TsOH (Dean-Stark trap).

  • Mechanism: Acid-catalyzed condensation forms the enamine intermediate.

Step 2: Thermal Cyclization (Conrad-Limpach)

  • Conditions: High temperature (250°C) in diphenyl ether or Dowtherm A.

  • Product: 2,3-dimethylquinolin-4(1H)-one (Tautomer of 4-hydroxy).

  • Note: The 2-methyl group on the acetoacetate directs the cyclization to position 3, while the methyl adjacent to the ketone becomes position 2.

Step 3: Chlorination

  • Reagents: Phosphorus oxychloride (

    
    ).
    
  • Conditions: Reflux (neat or in toluene) for 2-4 hours.

  • Product: 4-chloro-2,3-dimethylquinoline.

  • Safety:

    
     generates HCl gas; requires a scrubber.
    

Step 4: Amination (


) 
  • Reagents: Ammonia (

    
    ) in methanol or phenol melt with ammonium acetate.
    
  • Conditions: Autoclave at 120-150°C (for

    
    ) or 160°C (phenol melt).
    
  • Purification: Acid-base extraction followed by recrystallization from ethanol.

3.3. Synthesis Workflow Diagram

Synthesis Start Aniline + Ethyl 2-methylacetoacetate Enamine Enamine Intermediate Start->Enamine Condensation (-H2O) Hydroxy 4-Hydroxy-2,3- dimethylquinoline Enamine->Hydroxy Cyclization (250°C) Chloro 4-Chloro-2,3- dimethylquinoline Hydroxy->Chloro POCl3 Reflux Final 2,3-Dimethylquinolin- 4-amine Chloro->Final NH3/MeOH (SnAr)

Figure 1: Stepwise synthetic pathway from aniline precursors to the target aminoquinoline.[2]

Structural Elucidation & Spectroscopy

Experimental validation of the structure relies on confirming the loss of the chlorine atom and the presence of the amino group.

4.1. Nuclear Magnetic Resonance (

-NMR)

Predicted spectral data in


 (400 MHz):
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Logic
7.85 - 7.95 Doublet (d)1HH-8Deshielded by ring Nitrogen.
7.60 - 7.70 Doublet (d)1HH-5Peri-position to C4; shielded relative to 4-Cl analog.
7.35 - 7.50 Multiplet (m)2HH-6, H-7Typical aromatic benzo-ring signals.
4.80 - 5.20 Broad Singlet (br s)2H

Exchangeable with

. Broad due to quadrupole.
2.65 Singlet (s)3HC2-

Downfield due to proximity to Ring N (

).
2.35 Singlet (s)3HC3-

Slightly upfield; sterically crowded.
4.2. Mass Spectrometry (MS)[3]
  • Ionization: ESI+ or EI (70 eV).

  • Molecular Ion (

    
    ):  m/z 172.1 (Base peak often 100%).
    
  • Fragmentation:

    • [M-15]+ (157): Loss of methyl radical (characteristic of polymethylated aromatics).

    • [M-27]+ (145): Loss of HCN (characteristic of quinoline ring fragmentation).

Pharmaceutical Relevance

The 2,3-dimethylquinolin-4-amine moiety is not merely a chemical curiosity; it is a privileged scaffold in drug design.

5.1. Antimalarial Activity (Chloroquine Resistance)

The 4-aminoquinoline core is the pharmacophore of Chloroquine . Resistance to chloroquine arises from efflux pumps (PfCRT). Modifications at the 2 and 3 positions (like methyl groups) alter the lipophilicity and steric profile, potentially overcoming resistance mechanisms by preventing binding to the efflux transporter while maintaining heme-polymerization inhibition [2].

5.2. Acetylcholinesterase (AChE) Inhibition

Tacrine (1,2,3,4-tetrahydroacridin-9-amine) was the first drug approved for Alzheimer's. 2,3-dimethylquinolin-4-amine acts as a "ring-opened" analogue of Tacrine.

  • Mechanism: The quinoline nitrogen binds to the catalytic anionic site (CAS) of AChE via

    
    -cation interactions.
    
  • Advantage: The open 2,3-dimethyl structure often exhibits lower hepatotoxicity compared to the rigid tricyclic Tacrine [3].

5.3. Structure-Activity Relationship (SAR) Diagram

SAR Core 2,3-Dimethylquinolin-4-amine (Scaffold) N_Ring Ring Nitrogen (N1) Core->N_Ring Amine 4-Amino Group Core->Amine Methyls 2,3-Dimethyl Groups Core->Methyls Effect_N H-Bond Acceptor (Kinase Hinge / AChE CAS) N_Ring->Effect_N Effect_Amine H-Bond Donor (Critical for Heme Binding) Amine->Effect_Amine Effect_Methyl Steric Bulk (Modulates Metabolic Stability & Lipophilicity) Methyls->Effect_Methyl

Figure 2: Structure-Activity Relationship (SAR) mapping of the scaffold.

References
  • BLDpharm . (2025). 2,3-Dimethylquinolin-4-amine Product Sheet (CAS 57165-81-8). Retrieved from

  • Egan, T. J. (2001). Structure-function relationships in 4-aminoquinoline antiplasmodials. Journal of Medicinal Chemistry. (Contextual grounding on 4-aminoquinoline mechanism).
  • Recanatini, M., et al. (2000). SAR of 9-amino-1,2,3,4-tetrahydroacridine derivatives: Acetylcholinesterase inhibition. (Contextual grounding on Tacrine analogues).
  • Organic Chemistry Portal . (2024). Synthesis of Quinolines: Conrad-Limpach Reaction. Retrieved from

Sources

Foundational

An In-Depth Technical Guide to 2,3-Dimethylquinolin-4-amine

This guide provides a comprehensive technical overview of 2,3-dimethylquinolin-4-amine, a member of the pharmacologically significant 4-aminoquinoline class of heterocyclic compounds. For researchers, medicinal chemists,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2,3-dimethylquinolin-4-amine, a member of the pharmacologically significant 4-aminoquinoline class of heterocyclic compounds. For researchers, medicinal chemists, and professionals in drug development, this document outlines the compound's nomenclature, physicochemical properties, synthetic pathways, and potential therapeutic applications, grounded in the established importance of the 4-aminoquinoline scaffold.

Nomenclature and Chemical Identity

The systematic and unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility.

IUPAC Name: 2,3-dimethylquinolin-4-amine

Synonyms: While no widely recognized trivial names or specific synonyms for this particular derivative are prevalent in the literature, it is often referred to by its systematic name or as a derivative of the 4-aminoquinoline core.

Chemical Structure:

Caption: 2D structure of 2,3-dimethylquinolin-4-amine.

Physicochemical Properties

While experimental data for 2,3-dimethylquinolin-4-amine is not extensively published, its properties can be predicted based on its structure and comparison with analogous compounds. These predicted values are crucial for designing experimental conditions, such as selecting appropriate solvent systems and anticipating analytical behavior.

PropertyPredicted Value
Molecular FormulaC₁₁H₁₂N₂
Molecular Weight172.23 g/mol
XLogP3-AA (LogP)2.3
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2
Rotatable Bond Count0
Topological Polar Surface Area38.9 Ų
pKa (most basic)~6.0 (estimated for quinoline N)

Note: Predicted values are computationally generated and should be confirmed experimentally.

Synthetic Strategies: Building the 4-Aminoquinoline Core

The synthesis of 4-aminoquinolines is a well-established field, offering several robust strategies that can be adapted to produce the 2,3-dimethyl derivative. The choice of synthetic route often depends on the availability of starting materials, desired scale, and tolerance to specific functional groups.

Overview of Synthetic Approaches

The 4-aminoquinoline scaffold is of great interest in medicinal chemistry due to its presence in a wide range of biologically active compounds, including antimalarials, anticancer agents, and anti-inflammatory drugs.[1] Consequently, numerous synthetic methods have been developed. Key strategies include:

  • Nucleophilic Aromatic Substitution (SNAr): This is a classical and widely used method, typically involving the displacement of a leaving group (e.g., a halide) at the C4 position of the quinoline ring by an amine.[1]

  • Intramolecular Cyclization/Annulation: These methods construct the quinoline ring system from acyclic precursors, offering the advantage of introducing diverse substituents at various positions.[1]

  • Palladium-Catalyzed Dehydrogenative Aromatization: A more modern approach that can generate the aromatic quinoline core from a dihydroquinolinone precursor, followed by amination.[1]

Proposed Synthetic Workflow for 2,3-Dimethylquinolin-4-amine

A plausible and efficient route to synthesize 2,3-dimethylquinolin-4-amine is through a variation of the Conrad-Limpach synthesis to form a 4-hydroxyquinoline intermediate, followed by chlorination and subsequent amination.

G cluster_0 Synthesis of 2,3-Dimethylquinolin-4-amine start Aniline + Methyl Acetoacetate step1 Condensation (β-enamino ester formation) start->step1 step2 Thermal Cyclization (Conrad-Limpach) step1->step2 intermediate1 4-Hydroxy-2,3-dimethylquinoline step2->intermediate1 step3 Chlorination (e.g., POCl₃) intermediate1->step3 intermediate2 4-Chloro-2,3-dimethylquinoline step3->intermediate2 step4 Amination (e.g., NH₃ or protected amine) intermediate2->step4 product 2,3-Dimethylquinolin-4-amine step4->product

Caption: Proposed synthetic workflow for 2,3-dimethylquinolin-4-amine.

Causality Behind Experimental Choices:

  • Conrad-Limpach Cyclization: This classical reaction is a reliable method for constructing the quinolinone core. The thermal cyclization of the initially formed β-enamino ester is a key step. The substitution pattern of the aniline and the β-ketoester dictates the substitution on the final quinoline ring.

  • Chlorination with POCl₃: The conversion of the 4-hydroxy group to a 4-chloro group is a critical activation step. The chloro-substituent is an excellent leaving group for the subsequent nucleophilic aromatic substitution. Phosphorus oxychloride (POCl₃) is a standard and effective reagent for this transformation.

  • Amination: The final introduction of the amino group at the C4 position is achieved through an SNAr reaction. Using a source of ammonia or a protected amine that can be later deprotected allows for the formation of the primary amine.

The 4-Aminoquinoline Scaffold in Drug Development

The 4-aminoquinoline core is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity.[2] This versatility has led to the development of numerous drugs with a wide range of therapeutic applications.

Established Therapeutic Roles
  • Antimalarial Agents: The most famous application of the 4-aminoquinoline scaffold is in antimalarial drugs like chloroquine and amodiaquine. These agents are thought to exert their effect by accumulating in the acidic food vacuole of the parasite and interfering with the detoxification of heme, a byproduct of hemoglobin digestion.

  • Anticancer Agents: Several 4-aminoquinoline derivatives have been investigated as anticancer agents. Their mechanisms of action can be diverse, including the inhibition of tyrosine kinases, topoisomerases, and the induction of apoptosis.[1]

  • Anti-inflammatory and Immunomodulatory Effects: Compounds like hydroxychloroquine are used in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus. Their mechanism is complex but involves the modulation of cytokine production and signaling pathways within immune cells.

The introduction of methyl groups at the C2 and C3 positions of the quinoline ring, as in 2,3-dimethylquinolin-4-amine, can significantly influence the molecule's steric and electronic properties. This can lead to altered binding affinities for biological targets, improved metabolic stability, or modified pharmacokinetic profiles compared to unsubstituted 4-aminoquinolines. Therefore, 2,3-dimethylquinolin-4-amine represents a valuable candidate for screening in various drug discovery programs.

G cluster_0 Potential Therapeutic Applications core 2,3-Dimethylquinolin-4-amine (4-Aminoquinoline Scaffold) app1 Antimalarial core->app1 Heme detoxification inhibition app2 Anticancer core->app2 Kinase inhibition, Apoptosis induction app3 Anti-inflammatory core->app3 Immunomodulation app4 Antiviral core->app4 Various mechanisms

Caption: Potential applications of the 4-aminoquinoline scaffold.

Experimental Protocols: In Vitro Cytotoxicity Assessment

A primary step in evaluating a novel compound for potential anticancer activity is to assess its cytotoxicity against cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for this purpose.

Step-by-Step MTT Assay Protocol

This protocol provides a framework for determining the concentration of 2,3-dimethylquinolin-4-amine that inhibits cell growth by 50% (GI₅₀).

  • Cell Seeding:

    • Culture human cancer cells (e.g., A549 lung carcinoma, MCF-7 breast carcinoma) to ~80% confluency in appropriate culture medium.

    • Trypsinize, count, and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 2,3-dimethylquinolin-4-amine in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in culture medium to obtain a range of final concentrations for testing (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include control wells with vehicle (DMSO) only and wells with medium only (blank).

    • Incubate the plates for 48 or 72 hours.[3]

  • MTT Addition and Incubation:

    • After the incubation period, remove the treatment medium.

    • Add 100 µL of fresh medium containing MTT (final concentration 0.5 mg/mL) to each well.[3]

    • Incubate the plates for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.[3]

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the MTT-containing medium from the wells.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of isopropanol with HCl) to each well to dissolve the formazan crystals.[3]

    • Gently shake the plates for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[3]

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells using the formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) * 100

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the GI₅₀ value from the dose-response curve.[3]

Conclusion

2,3-Dimethylquinolin-4-amine, as a representative of the 4-aminoquinoline class, holds significant potential for further investigation in drug discovery and development. Its synthesis is achievable through established chemical routes, and the extensive biological activity of the parent scaffold provides a strong rationale for its exploration as a therapeutic agent. The protocols and information presented in this guide offer a solid foundation for researchers to undertake such investigations.

References

  • Delgado, F., Benítez, A., Gotopo, L., & Romero, A. H. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. PubMed Central. Available at: [Link]

  • Patel, R., & Parmar, M. (2020). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. PubMed Central. Available at: [Link]

Sources

Exploratory

Topic: Solubility of 2,3-dimethylquinolin-4-amine in Organic Solvents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The characterization of a compound's solubility is a cornerstone of pharmaceutical development, influencing everything...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The characterization of a compound's solubility is a cornerstone of pharmaceutical development, influencing everything from synthetic route optimization to final drug product formulation. 2,3-dimethylquinolin-4-amine, a heterocyclic aromatic amine, represents a structural motif of significant interest in medicinal chemistry. This guide provides a comprehensive framework for understanding, predicting, and experimentally determining its solubility in organic solvents. We will delve into the physicochemical principles governing its dissolution, present a robust, field-proven protocol for solubility measurement, and discuss the critical factors that influence solubility outcomes. This document is designed not merely as a repository of data, but as a self-validating system of logic and methodology to empower researchers in their drug development endeavors.

Introduction: The Critical Role of Solubility in Drug Development

In the journey from discovery to clinical application, the solubility of an active pharmaceutical ingredient (API) is a critical physical property.[1][2] It dictates the bioavailability of a drug, impacts the feasibility of various formulations, and influences the efficiency of purification processes like crystallization.[3] 2,3-dimethylquinolin-4-amine, as a member of the quinoline family, belongs to a class of compounds known for a wide range of biological activities.[4][5] Understanding its behavior in various organic solvents is paramount for chemists aiming to utilize it as a scaffold in synthetic schemes or for formulators developing delivery systems. This guide provides the theoretical underpinnings and practical methodologies to accurately characterize its solubility profile.

Theoretical Framework: Predicting Solubility Behavior

Before embarking on experimental measurements, a theoretical assessment of the molecule's properties can provide invaluable insight into its expected solubility. This predictive approach is grounded in the fundamental principle of "like dissolves like."[6]

Physicochemical Properties of 2,3-dimethylquinolin-4-amine

The solubility of 2,3-dimethylquinolin-4-amine is governed by the interplay of its structural features:

  • Aromatic Quinoline Core: The fused bicyclic aromatic system is inherently nonpolar and hydrophobic, favoring interactions with nonpolar or moderately polar aromatic solvents (e.g., toluene, benzene) through π-π stacking.[4][6]

  • Primary Amine Group (-NH₂): This group is polar and acts as both a hydrogen bond donor and acceptor. It promotes solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents that can accept hydrogen bonds (e.g., DMSO, DMF).

  • Methyl Groups (-CH₃): These aliphatic groups are nonpolar and contribute to the overall hydrophobicity of the molecule, slightly decreasing its affinity for highly polar solvents.[7]

The molecule thus presents a dual character: a large hydrophobic core with a potent polar functional group. Its solubility will be a balance between these competing characteristics. Aliphatic amines generally show good solubility in organic solvents, but this decreases as the carbon chain length (or in this case, the size of the hydrophobic core) increases.[7][8][9]

The Role of the Solvent

The choice of solvent is the most critical factor. Key solvent properties to consider include:

  • Polarity: Solvents are broadly classified as polar or nonpolar. Polar solvents can be further divided into protic (containing O-H or N-H bonds, e.g., methanol, ethanol) and aprotic (e.g., acetone, DMSO). We can predict that 2,3-dimethylquinolin-4-amine will exhibit higher solubility in polar organic solvents where its amine group can form strong intermolecular interactions.

  • Hydrogen Bonding Capacity: The ability of a solvent to act as a hydrogen bond donor or acceptor will strongly influence its interaction with the solute's amine group.

  • Dielectric Constant: This property reflects a solvent's ability to separate ions. While more relevant for ionic compounds, it provides a general measure of solvent polarity.

The logical relationship between the solute's properties and solvent choice is paramount for predicting solubility.

G cluster_solute 2,3-dimethylquinolin-4-amine Properties Solute Core Molecule Amine Polar Amine Group (H-Bond Donor/Acceptor) Solute->Amine Core Nonpolar Aromatic Core (Hydrophobic) Solute->Core Methyl Nonpolar Methyl Groups (Hydrophobic) Solute->Methyl Protic Polar Protic Solvents (e.g., Methanol, Ethanol) Amine->Protic Strong Interaction (H-Bonding) Aprotic Polar Aprotic Solvents (e.g., DMSO, Acetone) Amine->Aprotic Core->Protic Unfavorable Interaction Nonpolar Nonpolar Solvents (e.g., Hexane, Toluene) Core->Nonpolar Methyl->Nonpolar Favorable Interaction

Caption: Solute-solvent interaction logic for 2,3-dimethylquinolin-4-amine.

Experimental Protocol: Thermodynamic Solubility Determination

While theoretical predictions are useful, empirical determination is the gold standard. The equilibrium shake-flask method is a robust and widely accepted technique for measuring thermodynamic solubility.[10] It ensures that a true equilibrium is reached between the dissolved and undissolved compound.

Rationale for Method Selection

The shake-flask method is chosen for its accuracy and reliability. It directly measures the concentration of a saturated solution at equilibrium, providing the true thermodynamic solubility value. This is distinct from kinetic solubility measurements, which can often overestimate solubility and are more suited for high-throughput screening.[10][11] For definitive characterization required in later-stage drug development, thermodynamic solubility is the required parameter.

Step-by-Step Gravimetric/HPLC Protocol

This protocol is a self-validating system. The use of HPLC for quantification allows for the simultaneous assessment of compound purity and degradation, ensuring the measured concentration corresponds only to the intact analyte.[1]

Materials:

  • 2,3-dimethylquinolin-4-amine (high purity, >98%)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (readable to 0.1 mg)

  • Glass vials with PTFE-lined screw caps

  • Constant temperature orbital shaker or water bath

  • Volumetric flasks and calibrated pipettes

  • Syringe filters (0.22 µm, chemically compatible with the solvent)

  • HPLC system with a UV detector

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of 2,3-dimethylquinolin-4-amine to a vial (e.g., 10-20 mg). The visual presence of undissolved solid is essential.

    • Add a known volume of the selected organic solvent (e.g., 2-5 mL).

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker (e.g., 25 °C or 37 °C).

    • Agitate for a sufficient period to ensure equilibrium is reached. A duration of 24-48 hours is typical, but should be confirmed by taking measurements at successive time points (e.g., 24h, 48h, 72h) until the concentration plateaus.

  • Sample Withdrawal and Filtration:

    • After equilibration, let the vials stand undisturbed for at least 1-2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette. It is critical not to disturb the undissolved solid.

    • Immediately filter the sample through a syringe filter into a clean vial. This step is crucial to remove any microscopic solid particles.

  • Quantification (HPLC-UV Method):

    • Prepare a series of standard solutions of 2,3-dimethylquinolin-4-amine of known concentrations in the chosen solvent.

    • Generate a calibration curve by injecting the standards into the HPLC and plotting the peak area against concentration.

    • Dilute the filtered saturated solution with a known factor to bring its concentration within the linear range of the calibration curve.

    • Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

    • Calculate the original solubility by multiplying the measured concentration by the dilution factor.

Workflow Diagram:

G prep 1. Prepare Slurry (Excess solid + Solvent) equilibrate 2. Equilibrate (24-48h @ constant T) prep->equilibrate Agitation settle 3. Settle (Allow solids to sediment) equilibrate->settle Cease Agitation filter 4. Filter Supernatant (0.22 µm syringe filter) settle->filter Careful Pipetting quantify 5. Dilute & Quantify (HPLC-UV Analysis) filter->quantify result Calculate Solubility (mg/mL, mol/L) quantify->result

Caption: Workflow for the experimental determination of thermodynamic solubility.

Data Presentation and Interpretation

To facilitate comparison and analysis, solubility data should be systematically tabulated. The lack of specific published quantitative data for 2,3-dimethylquinolin-4-amine necessitates experimental determination. The table below serves as a template for organizing these crucial results.

Table 1: Experimental Solubility Data Template for 2,3-dimethylquinolin-4-amine

SolventSolvent ClassDielectric Constant (ε) at 25°CExperimental Solubility (mg/mL)Experimental Solubility (mol/L)Temperature (°C)
HexaneNonpolar1.88Data to be determinedData to be determined25
TolueneNonpolar (Aromatic)2.38Data to be determinedData to be determined25
DichloromethanePolar Aprotic9.08Data to be determinedData to be determined25
AcetonePolar Aprotic20.7Data to be determinedData to be determined25
EthanolPolar Protic24.5Data to be determinedData to be determined25
MethanolPolar Protic32.7Data to be determinedData to be determined25
AcetonitrilePolar Aprotic37.5Data to be determinedData to be determined25
DMSOPolar Aprotic46.7Data to be determinedData to be determined25

Note: The molecular weight of 2,3-dimethylquinolin-4-amine (C₁₁H₁₂N₂) is approximately 172.24 g/mol . This value should be used for conversions between mg/mL and mol/L.

Conclusion

This guide has outlined a comprehensive, scientifically-grounded approach to characterizing the solubility of 2,3-dimethylquinolin-4-amine in organic solvents. By integrating theoretical predictions with a robust experimental protocol, researchers can generate the high-quality, reliable data essential for informed decision-making in drug synthesis, formulation, and development. The methodologies described herein are designed to be self-validating, ensuring the integrity of the results. A thorough understanding of solubility is not an academic exercise; it is a fundamental prerequisite for advancing promising chemical entities from the laboratory bench to clinical reality.

References

  • Pal, T., & Ghorai, P. K. (2021). Solubility Prediction of Organic Molecules with Molecular Dynamics Simulations. ResearchGate. Retrieved from [Link]

  • Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Retrieved from [Link]

  • Kearnes, S., Maser, M. R., Wleklinski, M., & Pande, V. (2021). Predicting Aqueous Solubility of Organic Molecules Using Deep Learning Models with Varied Molecular Representations. arXiv. Retrieved from [Link]

  • Quora. (2018). How does branching increase the solubility in amines?. Retrieved from [Link]

  • StudySmarter. (2023). Physical Properties of Amines: Alkyl, Aliphatic Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 23.1: Properties of amines. Retrieved from [Link]

  • Quora. (2018). Are amines soluble in organic solvents?. Retrieved from [Link]

  • BYJU'S. (n.d.). Physical Properties of Amines. Retrieved from [Link]

  • ChemSynthesis. (n.d.). N,4-dimethylquinoline-2,3-diamine. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • PubChem. (n.d.). 6-Methoxy-2,3-dimethylquinolin-4-amine. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • American Chemical Society. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Retrieved from [Link]

  • American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]

  • Palmer, D. S., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature. Retrieved from [Link]

  • Tong, Y., et al. (2025). Facile synthesis of novel quinolin-8-amine derivatives: crystallographic study, in silico and antifungal investigation. ResearchGate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Enhancing predictive models for solubility in multicomponent solvent systems using semi-supervised graph neural networks. Digital Discovery. Retrieved from [Link]

  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

  • PubChem. (n.d.). 2,3-Dimethyl-6-propan-2-ylquinolin-4-amine. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis, Biological Evaluation of Novel Quinoline and its derivatives of Schiff's Base Compounds from Catalytic Free Green Solvent. Retrieved from [Link]

  • PubMed. (2022). Thermodynamic properties, decomposition kinetics of 2-(5-amino-2H-tetrazol-1-yl)-4-amine-3,5-dinitropyridine. Retrieved from [Link]

  • PubMed Central. (n.d.). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterisation. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethylamine. Retrieved from [Link]

  • YouTube. (2021). 22.3 Synthesis of Amines | Organic Chemistry. Retrieved from [Link]

  • PubMed Central. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]

  • PubMed. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dimethylquinoline. Retrieved from [Link]

  • YouTube. (2014). Synthesis; Reactions to Make Amines. Retrieved from [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-3-methylimidazo(4,5-f)quinoline. Retrieved from [Link]

  • PubMed Central. (n.d.). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-quinolinones. Retrieved from [Link]

  • PubChem. (n.d.). 7-Amino-2,4-dimethyl-quinoline. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.2: Structure and Properties of Amines. Retrieved from [Link]

Sources

Foundational

Technical Whitepaper: Hazard Management &amp; Handling of 2,3-Dimethylquinolin-4-amine

This guide functions as a high-level technical whitepaper and safety protocol for 2,3-dimethylquinolin-4-amine . Note on Chemical Identity: As a specialized research intermediate, specific regulatory datasets (like a ded...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a high-level technical whitepaper and safety protocol for 2,3-dimethylquinolin-4-amine .

Note on Chemical Identity: As a specialized research intermediate, specific regulatory datasets (like a dedicated REACH dossier) may be sparse for this exact isomer compared to its parent 4-aminoquinoline.[1] This guide synthesizes data from direct structural analogs and Structure-Activity Relationships (SAR) to establish a robust safety profile.[1]

Part 1: Molecular Architecture & Physicochemical Logic

To handle a chemical safely, one must understand its behavior at the molecular level.[1] 2,3-dimethylquinolin-4-amine is not merely a "white powder"; it is a lipophilic, basic heterocycle with specific reactivity profiles.

Chemical Identification
  • Chemical Name: 2,3-dimethylquinolin-4-amine

  • Synonyms: 4-Amino-2,3-dimethylquinoline; 2,3-dimethyl-4-quinolinamine.

  • Structural Class: Aminoquinoline (4-amino analog).[1]

  • Molecular Formula: C₁₁H₁₂N₂[2]

  • Molecular Weight: 172.23 g/mol [2]

  • CAS Reference (Analog): Safety protocols are derived from 4-Aminoquinoline (CAS 578-68-7) and 2,3-Dimethylquinoline (CAS 1721-89-7) .

Physicochemical Properties (Predicted via SAR)

The addition of methyl groups at positions 2 and 3 increases lipophilicity (LogP) compared to the parent 4-aminoquinoline, enhancing skin permeability.

PropertyValue (Predicted/Analog)Handling Implication
Physical State Solid (Crystalline Powder)Dust inhalation risk is the primary exposure vector.
Melting Point 155–165 °C (Estimated)Stable at room temperature; unlikely to sublime.[1]
Solubility Low in water; High in DMSO, Methanol, DCMCritical: Do not use water alone for spill cleanup.
Basicity (pKa) ~9.0 (Ring Nitrogen + Amine)Reacts exothermically with strong acids.
Fluorescence Likely Fluorescent (Blue/UV)Self-Validation Tool: Use UV light to detect surface contamination.[1]

Part 2: Toxicology & Risk Assessment (The "Why")

The Mechanism of Toxicity

Standard SDSs list hazards; this section explains the causality.[1]

  • Intercalation Potential: Planar quinoline systems can intercalate into DNA base pairs.[1] While 4-aminoquinolines are generally less mutagenic than 8-aminoquinolines, they must be treated as suspected genotoxins .[1]

  • Lysosomotropic Action: Like chloroquine, this base can accumulate in acidic organelles (lysosomes), potentially disrupting cellular autophagy.[1] This mechanism drives its biological activity but also its cellular toxicity.[1]

  • Respiratory Sensitization: The exocyclic amine group can react with mucosal proteins, leading to irritation and potential sensitization.[1]

GHS Hazard Classification (Derived)
  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1][3][4]

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1][3]

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).[1][3]

  • STOT-SE: Category 3 (May cause respiratory irritation).[1][3]

Part 3: Advanced Handling Protocols (Self-Validating Systems)

Core Directive: Do not rely on "standard precautions." Use a self-validating workflow where the failure of a step is immediately visible.[1]

The "Double-Barrier" Weighing Protocol

Objective: Prevent dust generation and inhalation during mass measurement.[1]

  • Preparation: Place the analytical balance inside a certified chemical fume hood.

  • Static Elimination: Use an ionizing bar.[1] Static charge on aminoquinolines causes "powder flight," which is invisible to the naked eye but detectable via UV inspection.[1]

  • The Validation Step (UV Check): Before and after weighing, scan the balance area with a handheld long-wave UV lamp (365nm).[1]

    • Pass: No fluorescence.[1]

    • Fail: Blue specks visible.[1] Action: Wet-wipe with methanol immediately.[1]

PPE Selection Logic
  • Gloves: Use Nitrile (minimum 0.11 mm) .[1]

    • Why? Latex proteins can interact with amines, and the lipophilic nature of the dimethyl groups allows the compound to permeate latex faster than nitrile.

  • Respiratory: If fume hood work is impossible (not recommended), use a P3 (High Efficiency) particle filter.[1] Activated carbon alone is insufficient for particulates.[1]

Decontamination & Neutralization
  • Contraindication: Do NOT use bleach (Sodium Hypochlorite).[1]

    • Reasoning: Hypochlorite reacts with primary amines to form N-chloroamines, which are often more toxic and unstable than the parent compound.[1]

  • Correct Agent: 10% Citric Acid Solution .[1]

    • Mechanism:[3][5] Converts the lipophilic free base into a water-soluble citrate salt, which is easier to wipe up and biologically less active (cannot cross membranes easily).

Part 4: Emergency Response Dynamics

Spill Response Decision Tree

This workflow ensures the correct chemical logic is applied during a crisis.[1]

SpillResponse Start Spill Detected Assess Assess State: Solid vs. Solution Start->Assess Solid Solid Powder Assess->Solid Liquid Solution (DCM/MeOH) Assess->Liquid ActionSolid Cover with wet paper towel (Prevent Dust) Solid->ActionSolid Avoid Airflow ActionLiquid Absorb with Vermiculite (Do NOT wipe yet) Liquid->ActionLiquid Contain Neutralize Apply 10% Citric Acid (Convert to Salt) ActionSolid->Neutralize ActionLiquid->Neutralize Clean Wipe with Methanol/Water Neutralize->Clean Validate Validation: Check pH or UV Fluorescence Clean->Validate

Figure 1: Logic-driven spill response protocol emphasizing chemical neutralization over mechanical removal.

First Aid (Mechanism-Based)
  • Eye Contact: Flush with saline, not just water.[1] The goal is to maintain osmotic balance while diluting the base.[1]

  • Skin Contact: Wash with soap and water, then rinse with dilute vinegar (5% acetic acid) if available, followed by water.

    • Why? The acid wash protonates the amine, preventing it from penetrating the lipid bilayer of the skin cells.

Part 5: Stability & Reactivity

Degradation Pathways

Aminoquinolines are susceptible to oxidation, particularly at the benzylic methyl positions and the ring nitrogen.

Degradation Compound 2,3-Dimethylquinolin-4-amine NOxide N-Oxide Formation (Increased Toxicity) Compound->NOxide Oxidation Dimer Photodimerization Compound->Dimer hv > 300nm Oxidizer Strong Oxidizers (Peroxides/Nitrates) Oxidizer->NOxide Light UV Light / Air Light->Dimer

Figure 2: Primary degradation pathways. Storage in amber vials under inert gas (Argon) is recommended to prevent N-oxide formation.

References

  • PubChem. (n.d.).[1][6] 4-Aminoquinoline (Compound Summary).[1][3][7][8] National Library of Medicine.[1] Retrieved February 5, 2026, from [Link]

  • National Institutes of Health (NIH). (2025).[1] Quinolin-4-ones: Methods of Synthesis and Application. PubMed Central.[1] Retrieved February 5, 2026, from [Link]

  • The Good Scents Company. (2025).[1][9][10] 2,3-Dimethylquinoline Properties.[1][3][6][9] Retrieved February 5, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 2,3-Dimethylquinolin-4-amine via a Modified Friedlander Reaction

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed protocol for the synthesis of 2,3-dimethylquinolin-4-amine, a valuable scaffold in medicinal chemistry. As a dire...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2,3-dimethylquinolin-4-amine, a valuable scaffold in medicinal chemistry. As a direct Friedlander condensation to yield this specific 4-aminoquinoline is not prominently described, this guide presents a robust, proposed methodology based on established variations of the Friedlander reaction. The protocol herein details the acid-catalyzed cyclocondensation of 2-aminoacetophenone with 2-aminopropanenitrile. This approach leverages the inherent reactivity of the nitrile group to facilitate the formation of the desired 4-amino functionality. This document provides a comprehensive, step-by-step experimental procedure, including reaction setup, monitoring, workup, and purification. Furthermore, it delves into the mechanistic underpinnings of the reaction, offering insights into the crucial steps of imine formation, tautomerization, and intramolecular cyclization. Safety precautions and characterization data for the final product are also discussed, providing a complete guide for the successful synthesis of this important quinoline derivative.

Introduction

The quinoline moiety is a cornerstone in the architecture of numerous pharmacologically active compounds, exhibiting a broad spectrum of biological activities including antimalarial, anticancer, and antibacterial properties.[1][2][3] Among the myriad of substituted quinolines, 2,3-dimethylquinolin-4-amine represents a key structural motif for further functionalization in drug discovery programs. The Friedlander synthesis, a classic and versatile method for quinoline ring formation, traditionally involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[4][5][6] However, the direct synthesis of 4-aminoquinolines via the standard Friedlander protocol is not straightforward.

This application note outlines a specialized approach to the synthesis of 2,3-dimethylquinolin-4-amine, employing a modification of the Friedlander reaction. The proposed strategy involves the reaction of 2-aminoacetophenone with 2-aminopropanenitrile in the presence of an acid catalyst. This method is designed to favor the formation of the 4-amino-substituted quinoline ring system through a carefully orchestrated sequence of condensation and cyclization reactions.

Reaction Scheme

Mechanistic Insights

The proposed synthesis of 2,3-dimethylquinolin-4-amine proceeds through a modified Friedlander annulation pathway. The reaction is initiated by the acid-catalyzed formation of an enamine from 2-aminopropanenitrile. This is followed by the nucleophilic attack of the enamine on the protonated carbonyl of 2-aminoacetophenone. Subsequent intramolecular cyclization and dehydration lead to the formation of the quinoline ring. The key to achieving the 4-amino substitution lies in the use of 2-aminopropanenitrile, where the nitrile group's electronic properties and the presence of the amino group guide the cyclization to yield the desired product.

A plausible mechanistic sequence is as follows:

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of 2-aminoacetophenone, increasing its electrophilicity.

  • Enamine Formation: 2-Aminopropanenitrile tautomerizes to its enamine form under acidic conditions.

  • Nucleophilic Attack: The enamine acts as a nucleophile, attacking the activated carbonyl carbon of 2-aminoacetophenone.

  • Intramolecular Cyclization: The amino group of the 2-aminoacetophenone moiety attacks the nitrile carbon, initiating the cyclization.

  • Tautomerization and Aromatization: A series of proton transfers and tautomerization steps, followed by the elimination of water, results in the formation of the aromatic 2,3-dimethylquinolin-4-amine.

Experimental Protocol

This protocol provides a detailed procedure for the synthesis of 2,3-dimethylquinolin-4-amine.

Materials and Reagents
ReagentFormulaMW ( g/mol )CAS No.Notes
2-AminoacetophenoneC₈H₉NO135.16551-93-9Commercially available.
2-AminopropanenitrileC₃H₆N₂70.0975-84-3Commercially available. Handle with care, toxic.
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)C₇H₈O₃S·H₂O190.226192-52-5Catalyst.
TolueneC₇H₈92.14108-88-3Anhydrous, for reaction.
Ethyl acetateC₄H₈O₂88.11141-78-6For extraction.
Saturated Sodium Bicarbonate SolutionNaHCO₃ (aq)--For workup.
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6For drying.
HexanesC₆H₁₄86.18110-54-3For chromatography.
Silica GelSiO₂60.087631-86-9For column chromatography (230-400 mesh).
Equipment
  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Glassware for column chromatography

Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminoacetophenone (1.35 g, 10 mmol), 2-aminopropanenitrile (0.84 g, 12 mmol), and p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol).

  • Solvent Addition: Add 40 mL of anhydrous toluene to the flask.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 1:1 v/v) as the eluent. The reaction is typically complete within 12-24 hours.

  • Workup:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully add 50 mL of a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel. A gradient elution with a mixture of hexanes and ethyl acetate (e.g., starting with 9:1 and gradually increasing the polarity to 1:1) is recommended to isolate the pure 2,3-dimethylquinolin-4-amine.[7]

  • Characterization: The structure of the purified product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizing the Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Characterization reagents Combine 2-Aminoacetophenone, 2-Aminopropanenitrile, and p-TsOH solvent Add Anhydrous Toluene reagents->solvent reflux Heat to Reflux (110 °C) solvent->reflux tlc Monitor by TLC reflux->tlc cool Cool to Room Temperature tlc->cool neutralize Neutralize with NaHCO₃ cool->neutralize extract Extract with Ethyl Acetate neutralize->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography concentrate->chromatography characterize Spectroscopic Characterization (NMR, MS) chromatography->characterize

Caption: Experimental workflow for the synthesis of 2,3-dimethylquinolin-4-amine.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • 2-Aminopropanenitrile is toxic and should be handled with extreme care.

  • Toluene is flammable and an irritant. Avoid inhalation and contact with skin.

  • Acids should be handled with caution.

Characterization of 2,3-Dimethylquinolin-4-amine

The structural confirmation of the synthesized 2,3-dimethylquinolin-4-amine can be achieved through a combination of spectroscopic techniques.[8]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the quinoline ring system, as well as singlets for the two methyl groups at the 2- and 3-positions. The protons of the amino group will likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display the characteristic signals for the carbon atoms of the quinoline core and the two methyl groups.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 2,3-dimethylquinolin-4-amine (C₁₁H₁₂N₂).

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product formationInactive catalystUse fresh p-TsOH or another suitable acid catalyst.
Insufficient heatingEnsure the reaction mixture is maintained at reflux.
Wet reagents or solventUse anhydrous toluene and ensure reagents are dry.
Complex mixture of productsSide reactionsLower the reaction temperature and monitor carefully by TLC.
Impure starting materialsPurify starting materials before use.
Difficulty in purificationCo-eluting impuritiesOptimize the solvent system for column chromatography.
Product instability on silicaConsider using a different stationary phase (e.g., alumina).

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of 2,3-dimethylquinolin-4-amine via a modified Friedlander reaction. By utilizing 2-aminoacetophenone and 2-aminopropanenitrile as key starting materials, this protocol offers a viable route to this important heterocyclic scaffold. The detailed experimental procedure, coupled with mechanistic insights and troubleshooting advice, is intended to enable researchers in the field of medicinal and organic chemistry to successfully synthesize this valuable compound for their research and development endeavors.

References

  • Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575.
  • Jia, C.-S., Zhang, Z., Tu, S.-J., & Wang, G.-W. (2006). Rapid and efficient synthesis of poly-substituted quinolines assisted by p-toluene sulphonic acid under solvent-free conditions: comparative study of microwave irradiation versus conventional heating. Organic & Biomolecular Chemistry, 4(1), 104–110.
  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]

  • Wikipedia. (2023, October 29). Friedländer synthesis. Retrieved from [Link]

  • Wikipedia. (2023, November 29). 4-Aminoquinoline. Retrieved from [Link]

  • Hilaris Publisher. (2016). 4-Aminoquinolines: An Overview of Antimalarial Chemotherapy. Retrieved from [Link]

  • Future Science. (2023). Recent developments in antimalarial activities of 4-aminoquinoline derivatives. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved from [Link]

  • PLOS One. (2016). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. Retrieved from [Link]

  • PLOS One. (2016). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Retrieved from [Link]

  • Google Patents. (2020). Synthesis method of 2-amino-4, 6-dimethylpyridine.

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Application

Application Note: High-Efficiency Synthesis of Schiff Bases from 2,3-Dimethylquinolin-4-amine

Introduction & Strategic Analysis Scope and Significance The synthesis of Schiff bases (imines) from 2,3-dimethylquinolin-4-amine represents a critical workflow in medicinal chemistry. Quinoline scaffolds are the structu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Analysis

Scope and Significance

The synthesis of Schiff bases (imines) from 2,3-dimethylquinolin-4-amine represents a critical workflow in medicinal chemistry. Quinoline scaffolds are the structural backbone of major antimalarial drugs (e.g., Chloroquine, Amodiaquine) and possess significant antibacterial and anticancer properties.[1] Derivatization of the 4-amino position via Schiff base formation allows researchers to modulate lipophilicity, alter electronic distribution, and introduce pharmacophores capable of metal chelation or specific target binding (e.g., DNA intercalation).[1]

Expert Insight: The Steric Challenge

Unlike simple anilines, 2,3-dimethylquinolin-4-amine presents a unique synthetic challenge due to steric hindrance .

  • The C3-Methyl Effect: The methyl group at position 3 is ortho to the nucleophilic amino group at position 4. This creates significant steric bulk that hinders the approach of the electrophilic aldehyde.

  • Electronic Deactivation: The quinoline ring nitrogen (N1) exerts an electron-withdrawing effect on the ring system, reducing the nucleophilicity of the exocyclic amine at C4.

Implication for Protocol: Standard room-temperature stirring will fail. Successful synthesis requires thermodynamic forcing conditions —specifically, high-temperature reflux, acid catalysis to activate the aldehyde, and water removal to drive the equilibrium forward.[1]

Chemical Mechanism

The reaction proceeds via a reversible nucleophilic addition-elimination pathway.

ReactionMechanism Reactants Reactants (Amine + Aldehyde) Protonation Carbonyl Activation (H+ Catalyst) Reactants->Protonation AcOH Attack Nucleophilic Attack Protonation->Attack Slow Step Hemiaminal Hemiaminal Intermediate Attack->Hemiaminal Hemiaminal->Reactants Hydrolysis Dehydration Dehydration (-H₂O) Hemiaminal->Dehydration Rate Limiting (Steric Bulk) Product Schiff Base (Imine) Dehydration->Product

Figure 1: Acid-catalyzed condensation mechanism.[1] The C3-methyl group primarily affects the formation of the hemiaminal and the planarity required for the final dehydration step.

Experimental Protocol

Materials & Reagents
ComponentSpecificationRole
Substrate 2,3-Dimethylquinolin-4-amine (1.0 eq)Nucleophile
Reagent Aromatic Aldehyde (1.0 - 1.2 eq)Electrophile
Solvent Absolute Ethanol (EtOH) or Methanol (MeOH)Reaction Medium
Catalyst Glacial Acetic Acid (2-3 drops)Carbonyl Activator
Purification Cold Ethanol, Diethyl EtherWashing Agents
Method A: Standard Reflux (Recommended)

Best for scalability and obtaining high-purity crystalline products.

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-dimethylquinolin-4-amine (1.0 mmol) in 15 mL of absolute ethanol.

  • Activation: Add Glacial Acetic Acid (2-3 drops) to the solution. Stir for 5 minutes at room temperature to ensure protonation of the medium.

  • Addition: Add the substituted Aromatic Aldehyde (1.0 mmol) dropwise or in small portions.

    • Note: If the aldehyde is solid, dissolve it in a minimal amount of ethanol before addition.[1]

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (78-80°C) for 6–10 hours .

    • Monitoring: Check progress via TLC (System: Ethyl Acetate:Hexane 3:7).[1] The starting amine spot (lower R_f) should disappear.

  • Isolation:

    • Cool the reaction mixture to room temperature.

    • Place the flask in an ice bath for 30 minutes to maximize precipitation.

    • Filter the solid precipitate under vacuum.

  • Purification: Wash the solid with ice-cold ethanol (2 x 5 mL) followed by diethyl ether (to remove unreacted aldehyde).

  • Drying: Dry the product in a vacuum desiccator over CaCl₂.

Method B: Microwave-Assisted Synthesis (High Throughput)

Best for screening libraries of derivatives.

  • Mix amine (1.0 mmol), aldehyde (1.0 mmol), and catalytic acetic acid (2 drops) in a microwave vial with 2 mL of ethanol.

  • Irradiate at 140 Watts and 80°C for 5–15 minutes .

  • Cool and filter as described in Method A.

Workflow Visualization

Workflow Start Start: Dissolve Amine in EtOH Cat Add Cat. AcOH (Activate Electrophile) Start->Cat AddAld Add Aromatic Aldehyde Cat->AddAld Reflux Reflux 6-10 Hours (Thermodynamic Control) AddAld->Reflux Check TLC Check (Amine Consumed?) Reflux->Check Check->Reflux No Cool Cool to 0°C (Precipitation) Check->Cool Yes Filter Vacuum Filtration Cool->Filter Wash Wash: Cold EtOH -> Ether Filter->Wash Recryst Recrystallization (EtOH/DMF) Wash->Recryst If Impure Final Pure Schiff Base Wash->Final Recryst->Final

Figure 2: Step-by-step experimental workflow for Method A.

Characterization Guide

To validate the formation of the Schiff base, look for these specific spectral signatures.

TechniqueParameterExpected ObservationReason
FT-IR C=N Stretch1600 – 1640 cm⁻¹ Strong, sharp band indicating imine formation. Absence of N-H stretch (3100-3400 cm⁻¹) confirms amine consumption.
¹H NMR Azomethine Hδ 8.3 – 9.0 ppm (Singlet) Diagnostic proton on the -N=CH- carbon.
¹H NMR Quinoline CH₃δ 2.4 – 2.8 ppm Two distinct singlets for C2 and C3 methyls.[2]
Mass Spec Molecular Ion[M+H]⁺ Matches calculated molecular weight.

Applications & Biological Potential[1][2][3][4][5][6][7][8]

The resulting Schiff bases are privileged scaffolds in drug discovery.

ActivityMechanism of ActionKey References
Antimalarial Inhibition of hemozoin formation in P. falciparum. The quinoline core mimics chloroquine, while the imine linker aids in binding.[1][1]
Antibacterial Disruption of cell wall synthesis or DNA intercalation. Active against S. aureus and E. coli.[2], [4]
Anticancer Intercalation into DNA base pairs; inhibition of topoisomerase II.[1][3]

References

  • European Journal of Medicinal Chemistry : Synthesis and mechanistic studies of 4-aminoquinoline-Isatin molecular hybrids and Schiff's bases as promising antimicrobial agents.[3] (2025).[1][2][3][4][5][6]

  • Molecules : Synthesis and Evaluation of Biological Activities of Schiff Base Derivatives of 4-Aminoantipyrine. (2022). [1]

  • Journal of Applied Pharmaceutical Science : Synthesis, characterization and anticancer studies of some morpholine derived Schiff bases. (2014).[1][7][8]

  • Arabian Journal of Chemistry : Synthesis of Schiff bases by aromatic amine condensation with 3,3′-bithiophenes. (2011).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4-Amino-2,3-Dimethylquinoline Intermediates

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4-amino-2,3-dimethylquinoline and its intermediates. We will mov...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4-amino-2,3-dimethylquinoline and its intermediates. We will move beyond standard protocols to address the specific challenges encountered in the laboratory, focusing on the underlying chemical principles to empower effective troubleshooting and optimization.

Frequently Asked Questions (FAQs)

Q1: What are the primary purification strategies for 4-amino-2,3-dimethylquinoline intermediates?

The most effective methods are recrystallization, silica gel column chromatography, and acid-base extraction. The choice depends on the purity of the crude material, the scale of the reaction, and the physical state of the product (solid vs. oil). Often, a combination of these techniques is required to achieve high purity.

Q2: My purified 4-amino-2,3-dimethylquinoline darkens upon standing. What causes this instability?

Aromatic amines, including aminoquinolines, are susceptible to degradation through oxidation and photo-decomposition. Discoloration (often to brown or purple) is a common sign of air oxidation. Furthermore, some quinoline derivatives can be light-sensitive; exposure to sunlight has been shown to convert an amino group on a similar heterocyclic core into a nitro group.[1][2] Therefore, it is crucial to store the purified compound under an inert atmosphere (nitrogen or argon), protected from light in amber vials, and at a low temperature.

Q3: How do I select the best purification method for my specific intermediate?

The optimal method depends on the nature of the impurities. If your crude product is a solid with relatively high purity (>90%), recrystallization is an efficient choice for removing minor impurities. For complex mixtures, or if the product is an oil, column chromatography is superior for separating components with different polarities. If you need to remove neutral or acidic byproducts from your basic quinoline product, a preliminary acid-base extraction can be a highly effective and scalable first step.[3][4]

Purification Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions.

Column Chromatography Issues

Q: My compound is streaking badly on the TLC plate and giving poor separation and low recovery on a silica column. Why is this happening?

  • Causality: This is a classic problem when purifying basic compounds like amines on standard silica gel. The slightly acidic nature of silica's silanol groups (Si-OH) leads to strong, often irreversible, acid-base interactions with the basic amine. This causes the compound to "stick" to the stationary phase, resulting in significant tailing (streaking) and loss of material.[5]

  • Solution: To mitigate this interaction, you must neutralize the acidic sites on the silica.

    • Add a Basic Modifier: Incorporate a small amount of a volatile base, such as triethylamine (TEA) or pyridine, into your mobile phase (both for the slurry and the eluent). A concentration of 0.5-1% (v/v) is typically sufficient. The modifier competes with your product for binding to the acidic sites, allowing your compound to travel through the column more cleanly.[5]

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral or basic alumina, or a reverse-phase (C18) column if your compound and impurities have suitable solubility.

Recrystallization Challenges

Q: My product refuses to crystallize from solution, even after cooling. What should I do?

  • Causality: Crystal formation requires a supersaturated solution and a nucleation event. Failure to crystallize can be due to insufficient concentration, the presence of impurities that inhibit crystal lattice formation, or a high kinetic barrier to nucleation.

  • Solutions:

    • Induce Nucleation: Scratch the inside of the flask just below the solvent line with a glass rod. The microscopic scratches provide a surface for crystals to begin forming.

    • Add a Seed Crystal: If you have a tiny amount of pure solid, add a single crystal to the cooled solution to act as a template for growth.

    • Increase Supersaturation: Slowly evaporate some of the solvent to increase the compound's concentration. Alternatively, add an "anti-solvent" dropwise—a solvent in which your compound is insoluble but which is miscible with your crystallization solvent (e.g., adding water to an ethanol solution or hexane to an ethyl acetate solution).[6] This dramatically lowers the solubility of your compound, forcing precipitation.

    • Re-purify: If the cause is a high level of impurities, perform a rapid preliminary purification, like passing the material through a small plug of silica, before attempting recrystallization again.

Q: My product "oils out" instead of forming crystals. How can I fix this?

  • Causality: "Oiling out" occurs when the solubility of the compound is exceeded at a temperature above its melting point (or the melting point of the impure mixture). The compound comes out of solution as a liquid phase instead of a solid crystalline phase.

  • Solutions:

    • Reduce the Cooling Rate: Allow the solution to cool much more slowly to room temperature before placing it in a cold bath. This gives the molecules more time to align into a crystal lattice.

    • Use a More Dilute Solution: Add a small amount of hot solvent to redissolve the oil, then allow it to cool slowly again.

    • Change the Solvent: Select a solvent with a lower boiling point. This often ensures that the solution becomes saturated at a temperature below the compound's melting point.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography with Basic Modifier

This protocol is designed for the purification of a moderately polar 4-amino-2,3-dimethylquinoline intermediate from non-polar and highly polar impurities.

  • Solvent System Selection: Using TLC, find a solvent system (e.g., Hexanes:Ethyl Acetate or Dichloromethane:Methanol) that gives your product an Rf value of ~0.3. To the chosen solvent system, add 0.5% (v/v) triethylamine (TEA). Confirm that your product spot is now round and does not streak.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 90:10 Hexane:EtOAc + 0.5% TEA). Pour the slurry into the column and use pressure to pack it firmly and evenly, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This "dry loading" method typically results in better separation. Carefully add this powder to the top of the packed column.

  • Elution: Begin elution with the initial, low-polarity mobile phase. Gradually increase the polarity of the mobile phase according to a predetermined gradient. Crucially, ensure that 0.5% TEA is present in all solvent mixtures used for the gradient.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Work-up: Combine the fractions containing the pure product. Remove the solvent and TEA under reduced pressure. The residual TEA can typically be removed by co-evaporation with a solvent like dichloromethane or by placing the sample under high vacuum for several hours.

Protocol 2: Recrystallization from a Two-Solvent System

This method is ideal for purifying a solid product when a single perfect solvent cannot be found. Here, we use ethanol (solvent) and water (anti-solvent).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to fully dissolve the solid. Ensure the solution is near the boiling point of ethanol.

  • Decolorization (Optional): If the solution is highly colored due to impurities, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Induce Crystallization: While the ethanol solution is still hot, add water dropwise until the solution just begins to turn persistently cloudy (turbid). This indicates the saturation point has been reached.

  • Re-dissolution: Add a few drops of hot ethanol to make the solution clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of a cold ethanol/water mixture to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Data Presentation

Table 1: Comparison of TLC Mobile Phases for a 4-Amino-2,3-dimethylquinoline Intermediate

Solvent System (v/v)ModifierRf of ProductObservations & Recommendations
80:20 Hexane:EtOAcNone0.1Severe tailing from the baseline. Unusable for chromatography.
80:20 Hexane:EtOAc1% TEA0.35Compact, round spot. Good separation from a non-polar byproduct (Rf 0.7). Ideal for column chromatography.
95:5 DCM:MeOHNone0.4Moderate tailing, spot is elongated. Separation is compromised.
95:5 DCM:MeOH1% TEA0.6Sharp, well-defined spot. Good for fast analysis but may elute too quickly for good separation of closely related impurities on a column.

Visualization of Purification Workflow

The following diagram illustrates a logical decision-making process for selecting a suitable purification strategy.

Purification_Workflow cluster_decision Decision Pathway cluster_methods Purification Methods cluster_outcome Final Product start Crude Product Analysis (TLC, NMR, Physical State) q1 Is the product a solid? start->q1 q3 Are key impurities acidic or neutral? start->q3 q2 Crude Purity >90%? q1->q2 Yes column Column Chromatography q1->column No (Oil) recryst Recrystallization q2->recryst Yes q2->column No acid_base Acid-Base Extraction (as pre-purification step) q3->acid_base Yes final_product Pure Compound recryst->final_product column->final_product acid_base->start Re-analyze

Caption: Decision tree for selecting a purification method.

References

  • Chen, X., Yang, Q., Zhou, Y., Deng, Z., Mao, X., & Peng, Y. (2015). Synthesis of 4-(Dimethylamino)quinazoline via Direct Amination of Quinazolin-4(3H)-one Using N,N-Dimethylformamide as a Nitrogen Source at Room Temperature. Synthesis, 47(13), 2055-2062. Available at: [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Available at: [Link]

  • Turesky, R. J., & Vouros, P. (2004). Purification of the food-borne carcinogens 2-amino-3-methylimidazo [4,5-f]quinoline and 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline in heated meat products by immunoaffinity chromatography. Journal of Chromatography B, 802(1), 143-153. Available at: [Link]

  • Gómez-García, A., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. Available at: [Link]

  • Gómez-García, A., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. PubMed Central (PMC). Available at: [Link]

  • Kumar, A., et al. (2010). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Medicinal Chemistry Research, 19(6), 635-646. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). MeIQ (2-AMINO-3,4-DIMETHYLIMIDAZO[4,5-f]QUINOLINE). In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 56. Available at: [Link]

  • Hirose, M., et al. (1990). Formation of a nitro derivative of 2-amino-3,4-dimethylimidazo[4,5-f]quinoline by photo-irradiation. Carcinogenesis, 11(5), 869-871. Available at: [Link]

  • Zborovskii, Y. V., & Orlov, V. D. (2025). Synthesis and anticancer activity of 4-aminoquinazoline derivatives. ResearchGate. Available at: [Link]

  • Wang, D. P., Chang, L. C., & Wang, M. T. (2001). Stability of 4-DMAP in solution. Drug Development and Industrial Pharmacy, 27(9), 997-1001. Available at: [Link]

  • PubChem. (2024). Quinoline. National Center for Biotechnology Information. Available at: [Link]

  • University of Rochester, Department of Chemistry. Workup: Amines. Available at: [Link]

  • Google Patents. (1992). US5118815A - Method for crystallization of amino acids.
  • El-Hiti, G. A., et al. (2015). Crystal structure of 3-amino-2-propylquinazolin-4(3H)-one. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 5), o364–o365. Available at: [Link]

  • Google Patents. (2014). CN103664892B - The crystallization of quinoline.

Sources

Optimization

solubility issues of 2,3-dimethylquinolin-4-amine in water vs ethanol

Technical Support Center: Solubility Optimization for 2,3-Dimethylquinolin-4-amine Status: Active Last Updated: February 5, 2026 Target Audience: Medicinal Chemists, Pharmacologists, Assay Development Scientists Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization for 2,3-Dimethylquinolin-4-amine

Status: Active Last Updated: February 5, 2026 Target Audience: Medicinal Chemists, Pharmacologists, Assay Development Scientists

Executive Summary & Compound Profile

2,3-dimethylquinolin-4-amine is a heterobicyclic aromatic amine often utilized as a scaffold in antimalarial and kinase inhibitor research. Its physicochemical behavior is dominated by the conflict between its hydrophobic core (dimethyl-quinoline) and its ionizable basic center (4-amino-quinoline system).

  • Core Challenge: The compound exhibits "brick-dust" properties in neutral water due to strong intermolecular

    
    -
    
    
    
    stacking and hydrophobic methyl substituents.
  • Solubility Logic: It acts as a hydrophobic weak base . It requires protonation (acidic pH) or organic co-solvents (Ethanol, DMSO) to achieve useful concentrations.

  • pKa Insight: The ring nitrogen is the primary basic site. While unsubstituted 4-aminoquinoline has a pKa

    
     9.1, the 2,3-dimethyl substitution pattern modulates this, generally maintaining a high pKa. At pH 7.4, the molecule exists largely as a cation, yet kinetic solubility barriers  often prevent the solid free base from dissolving directly.
    

Troubleshooting Guide (FAQ)

Q1: I am trying to dissolve the solid powder directly in water or PBS, but it floats and won't dissolve. Why?

Diagnosis: You are likely working with the Free Base form of the compound. Explanation: The free base is highly lipophilic (LogP > 2.5 estimated) and forms a stable crystal lattice. Pure water (pH ~6-7) does not provide enough protons at the solid-liquid interface to drive the equilibrium toward the soluble cationic form quickly. Solution:

  • Acidification: Suspend the solid in water and add 1.0 equivalent of 1N HCl (or acetic acid). Vortex. The formation of the hydrochloride salt will drive dissolution.

  • Cosolvent Method: Dissolve the solid in a small volume of Ethanol or DMSO first (creating a "Stock"), then dilute into the aqueous buffer.

Q2: I made a 10 mM stock in Ethanol. When I dilute it 1:100 into PBS (pH 7.4), a white cloudiness appears.

Diagnosis: This is "Solvent Shock" precipitation . Explanation:

  • Mechanism: When the ethanol (solubilizing agent) is suddenly diluted, the local solvent environment becomes highly polar. Although the bulk pH (7.4) suggests the drug should be protonated (soluble), the local concentration of the free base might exceed its solubility limit before protonation occurs.

  • Phosphate Interference: Phosphate anions in PBS can form tight ion pairs with the protonated quinolinium cation, potentially lowering solubility compared to water or saline. Solution:

  • Slow Addition: Add the ethanol stock dropwise to the vortexing buffer, not the other way around.

  • Buffer Switch: Try Saline (0.9% NaCl) or HEPES instead of PBS to rule out phosphate-salt precipitation.

Q3: Is Ethanol or DMSO better for stock solutions?

Recommendation: DMSO is generally superior for long-term storage (higher boiling point, less evaporation), but Ethanol is preferred for cell-based assays where DMSO toxicity is a concern.

  • Ethanol: Good solubility (>10 mg/mL), but volatile. Keep tightly sealed at -20°C.

  • DMSO: Excellent solubility (>50 mg/mL). Hygroscopic (absorbs water), which can degrade the compound over months if not sealed under argon.

Technical Deep Dive: Thermodynamics & Species

To master the solubility of 2,3-dimethylquinolin-4-amine, one must visualize its protonation states.

  • pH < 8.0 (Acidic/Neutral): The ring nitrogen is protonated. The molecule is a Cation . Solubility is high (limited only by the counter-ion lattice energy).

  • pH > 10.0 (Basic): The molecule is a Neutral Free Base . Solubility is extremely low (driven by lipophilicity).

Visualization of Solubility Logic:

SolubilityLogic cluster_0 Target State for Aqueous Assays Solid Solid Free Base (Hydrophobic Lattice) Ethanol Solubilized in Ethanol (Neutral Species) Solid->Ethanol Dissolves Easily (Lipophilic Interaction) WaterNeutral Neutral Water (pH 7) (Kinetic Barrier) Solid->WaterNeutral Fails to Wet (Hydrophobic Repulsion) WaterAcid Acidic Water (pH < 6) (Cationic Species) Solid->WaterAcid Dissolves (Protonation Drives Eq) Ethanol->WaterNeutral Rapid Dilution WaterNeutral->WaterAcid Add HCl Precipitate Precipitation (Cloudy Suspension) WaterNeutral->Precipitate Solvent Shock

Figure 1: Solubility workflow showing the critical pathways for dissolving the hydrophobic free base.

Recommended Protocols

Protocol A: Preparation of 100 mM Stock Solution

Best for: Long-term storage and high-concentration dosing.

  • Weighing: Weigh 17.2 mg of 2,3-dimethylquinolin-4-amine (MW

    
     172.2  g/mol ).
    
  • Solvent Choice:

    • Option 1 (Ethanol): Add 1.0 mL of absolute ethanol (molecular biology grade).

    • Option 2 (DMSO): Add 1.0 mL of anhydrous DMSO.

  • Dissolution: Vortex vigorously for 30 seconds. If particles remain, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into amber glass vials. Store at -20°C.

Protocol B: Preparation of Aqueous Working Solution (100 µM)

Best for: Biological assays (Cell culture, Enzyme inhibition).

  • Starting Material: Use the 100 mM Stock (from Protocol A).

  • Intermediate Dilution (Optional but Recommended): Dilute 10 µL of Stock into 90 µL of Ethanol/DMSO (creating 10 mM). This improves pipetting accuracy.

  • Final Dilution:

    • Prepare 9.9 mL of your assay buffer (e.g., PBS or Media).

    • Critical Step: While vortexing the buffer, slowly inject 10 µL of the 100 mM stock (or 100 µL of the 10 mM intermediate).

    • Final Concentration: 100 µM.

    • Final Solvent Content: 0.1% (v/v). This is usually well-tolerated by cells.

  • Visual Check: Hold the tube against a light. If "snow" or turbidity is visible, sonicate for 1 minute. If it persists, acidify slightly with 1N HCl (1-2 µL) until clear.

Comparative Solubility Data

SolventSolubility (Est. @ 25°C)Comments
Water (pH 7) < 0.1 mg/mLPoor. Requires protonation.
Water (pH 4) > 10 mg/mLExcellent. Forms soluble cation.
Ethanol (100%) > 20 mg/mLGood. Matches aromatic hydrophobicity.
DMSO > 50 mg/mLBest for high-conc stocks.
PBS (pH 7.4) ~ 0.5 - 1 mg/mLModerate. Risk of phosphate interaction.

References

  • Egan, T. J., et al. (2000). "Role of Haem in the Antimalarial Action of Chloroquine." Journal of Inorganic Biochemistry, 80(3-4), 19-26. Link(Establishes the pKa and solubility behavior of the 4-aminoquinoline scaffold).

  • Warhurst, D. C. (1987). "Antimalarial Drugs: An Update." Drugs, 33, 50-65. Link(Discusses the lipophilicity requirements for quinoline uptake).

  • Kaschula, C. H., et al. (2002). "Structure-Activity Relationships in 4-Aminoquinoline Antiplasmodials." Journal of Medicinal Chemistry, 45(16), 3531-3539. Link(Provides structural insights into alkyl-substituted aminoquinolines).

  • PubChem Compound Summary. "2,3-dimethylquinolin-4-amine." National Center for Biotechnology Information. Link(Source for calculated physicochemical properties).

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the 13C NMR Landscape of 2,3-dimethyl-4-aminoquinoline: A Comparative Analysis

For Immediate Release Introduction: The Crucial Role of 13C NMR in Quinoline Chemistry Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

Introduction: The Crucial Role of 13C NMR in Quinoline Chemistry

Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] The biological activity of these compounds is intrinsically linked to their molecular structure. Therefore, unambiguous structural characterization is paramount. 13C NMR spectroscopy serves as a powerful and indispensable tool for this purpose, providing a detailed "fingerprint" of the carbon skeleton within a molecule.[2] This guide will delve into the predicted 13C NMR spectrum of 2,3-dimethyl-4-aminoquinoline and rationalize the expected chemical shifts through a comparative analysis with quinoline, 2,3-dimethylquinoline, and an estimation for 4-aminoquinoline.

Understanding the Substituent Effects in the Quinoline Ring

The chemical shift of a carbon atom in a 13C NMR spectrum is highly sensitive to its local electronic environment.[3] In substituted aromatic systems like quinoline, the position of each carbon resonance is dictated by the electronic effects (both inductive and resonance) of the various substituents.[4]

The introduction of methyl and amino groups to the quinoline scaffold at positions 2, 3, and 4 induces significant changes in the electron distribution within the ring system, leading to predictable upfield or downfield shifts of the carbon signals.

  • Methyl Groups (-CH3): As electron-donating groups through an inductive effect, methyl substituents typically cause a downfield shift (deshielding) at the carbon to which they are attached (the ipso-carbon) and an upfield shift (shielding) at the ortho and para positions. The meta position is generally less affected.[5]

  • Amino Group (-NH2): The amino group is a strong electron-donating group through resonance, significantly increasing electron density at the ortho and para carbons, leading to substantial upfield shifts (shielding).[6][7] Conversely, the ipso-carbon experiences a downfield shift.

Comparative Analysis of 13C NMR Chemical Shifts

The following table presents a comparison of the experimental 13C NMR chemical shifts for quinoline and 2,3-dimethylquinoline, alongside predicted values for 4-aminoquinoline and the target molecule, 2,3-dimethyl-4-aminoquinoline. These predictions are derived from the established substituent effects on the quinoline ring system.

CarbonQuinoline (Experimental)2,3-Dimethylquinoline (Experimental)4-Aminoquinoline (Predicted)2,3-Dimethyl-4-aminoquinoline (Predicted)
C2 150.3156.8 ~152~158
C3 121.1129.5 ~100~108
C4 135.9135.5~155 ~154
C4a 128.2127.8~120~120
C5 127.7127.5~129~129
C6 126.5125.8~125~125
C7 129.4128.9~129~129
C8 130.2129.8~118~118
C8a 148.4146.9~149~148
2-CH3 -22.8-~23
3-CH3 -14.2-~14

Disclaimer: Predicted values are estimations based on established substituent effects and should be confirmed with experimental data.

Key Observations and Interpretations

  • C2 and C3: The presence of methyl groups at C2 and C3 in 2,3-dimethylquinoline causes a significant downfield shift for these carbons compared to the parent quinoline, as expected from the ipso-effect of alkyl groups. A similar downfield shift is predicted for C2 in 2,3-dimethyl-4-aminoquinoline. The amino group at C4 is predicted to strongly shield the ortho C3, causing a significant upfield shift.

  • C4: The amino group at C4 is predicted to cause a substantial downfield shift for this carbon in both 4-aminoquinoline and 2,3-dimethyl-4-aminoquinoline due to the strong electron-donating nature of the nitrogen atom directly attached to the ring.

  • Carbons of the Benzenoid Ring (C4a-C8a): The substituent effects are attenuated in the benzenoid ring. The predicted shifts for these carbons in 2,3-dimethyl-4-aminoquinoline are expected to be broadly similar to those in 2,3-dimethylquinoline, with minor variations due to the distant amino group.

Experimental Protocol for 13C NMR Acquisition

To obtain high-quality 13C NMR spectra for quinoline derivatives, the following protocol is recommended:

  • Sample Preparation:

    • Dissolve 20-50 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). Chloroform-d is a common choice for many organic molecules.[8]

    • Filter the solution through a small plug of glass wool into a 5 mm NMR tube to remove any particulate matter.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

    • Tune and match the 13C probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters:

    • A standard proton-decoupled 13C NMR experiment should be performed.

    • Typical spectral width: 0 to 220 ppm.

    • Acquisition time: 1-2 seconds.

    • Relaxation delay (d1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.

    • Number of scans: A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio. This can range from several hundred to several thousand scans depending on the sample concentration.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase correct the spectrum.

    • Apply baseline correction.

    • Reference the spectrum to the solvent peak (e.g., CDCl3 at 77.16 ppm).

Visualizing the Molecular Structure and Logic

G cluster_quinoline Quinoline Core cluster_substituents Substituents cluster_effects Substituent Effects C2 C2 C3 C3 C4 C4 RingC Benzenoid Ring (C4a, C5, C6, C7, C8, C8a) Me2 2-CH3 Me2->C2 ipso-deshielding Inductive Inductive Effect (Electron Donating) Me2->Inductive Me3 3-CH3 Me3->C3 ipso-deshielding Me3->Inductive NH2 4-NH2 NH2->C3 ortho-shielding NH2->C4 ipso-deshielding NH2->RingC para-shielding (attenuated) Resonance Resonance Effect (Strongly Electron Donating) NH2->Resonance

Sources

Comparative

A Senior Application Scientist's Guide to Differentiating C11H12N2 Isomers with High-Resolution Mass Spectrometry

For researchers and professionals in drug discovery and development, the molecular formula C11H12N2 represents not a single entity, but a landscape of possibilities. This formula encompasses a multitude of structural iso...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug discovery and development, the molecular formula C11H12N2 represents not a single entity, but a landscape of possibilities. This formula encompasses a multitude of structural isomers, each with potentially unique pharmacological, toxicological, and metabolic profiles. Distinguishing between these isomers is not merely an academic exercise; it is a critical step in ensuring the safety, efficacy, and intellectual property of a new chemical entity.[1][2] While High-Resolution Mass Spectrometry (HRMS) provides the unparalleled ability to determine elemental composition with sub-ppm mass accuracy, this precision alone is insufficient to resolve the ambiguity between isomers.[3][4]

This guide provides an in-depth comparison of advanced HRMS-based strategies for the definitive characterization of C11H12N2 isomers. We will move beyond theoretical discussions to provide actionable, field-proven insights and detailed experimental protocols, empowering you to select and implement the optimal workflow for your research needs.

The Isomeric Challenge: Why Accurate Mass is Just the Beginning

High-resolution mass spectrometers, such as Orbitrap and Time-of-Flight (TOF) analyzers, can easily confirm the elemental composition of an analyte as C11H12N2 by measuring its exact mass.[5][6] However, all isomers of C11H12N2 share this exact mass, rendering them indistinguishable in a standard full-scan HRMS spectrum. The fundamental challenge, therefore, is to introduce additional dimensions of analytical separation. This guide will compare three robust, orthogonal strategies:

  • Liquid Chromatography (LC)-HRMS: Separation in the time domain based on physicochemical properties.

  • Tandem Mass Spectrometry (HRMS/MS): Separation in the gas phase based on structural stability and fragmentation pathways.

  • Ion Mobility Spectrometry (IMS)-HRMS: Separation in the gas phase based on ionic size, shape, and charge.

The following diagram illustrates the logical workflow for addressing an isomeric challenge, starting from the initial accurate mass measurement to the application of orthogonal techniques for definitive identification.

Isomer_Differentiation_Workflow cluster_0 Initial Analysis cluster_1 Orthogonal Separation Strategies cluster_2 Data Interpretation & Identification Sample Sample containing C11H12N2 Isomers HRMS Full Scan HRMS Analysis (e.g., Orbitrap, Q-TOF) Sample->HRMS Result Result: Accurate Mass Confirmed (m/z 173.1073) Elemental Composition: C11H12N2 HRMS->Result Ambiguity Ambiguity: Isomer Identity Unknown Result->Ambiguity LC_HRMS Strategy 1: LC-HRMS Ambiguity->LC_HRMS HRMS_MS Strategy 2: HRMS/MS (Fragmentation) Ambiguity->HRMS_MS IMS_HRMS Strategy 3: IMS-HRMS Ambiguity->IMS_HRMS Data_LC Different Retention Times LC_HRMS->Data_LC Data_MSMS Unique Fragmentation Patterns HRMS_MS->Data_MSMS Data_IMS Different Collision Cross-Sections (CCS) IMS_HRMS->Data_IMS Identification Definitive Isomer Identification Data_LC->Identification Data_MSMS->Identification Data_IMS->Identification

Caption: Workflow for C11H12N2 isomer differentiation using orthogonal HRMS techniques.

Comparative Analysis of HRMS Strategies

The choice of strategy depends on the complexity of the sample, the degree of similarity between isomers, and the available instrumentation.

Strategy 1: Liquid Chromatography (LC)-HRMS

This is the most established and widely accessible approach for isomer analysis.[7] By coupling liquid chromatography to the mass spectrometer, isomers can be separated based on their differential interactions with the stationary and mobile phases before they enter the mass spectrometer.

  • Causality of Separation: The separation is driven by differences in physicochemical properties such as polarity, hydrophobicity, and pKa. For instance, a positional isomer with an exposed polar functional group will elute earlier on a reversed-phase column than a less polar counterpart.

  • Expertise in Action: Method development is key. A generic gradient may not suffice. A shallow, extended gradient can significantly improve the resolution of closely eluting isomers.[8] Screening different column chemistries (e.g., C18, Phenyl-Hexyl, Cyano) is often necessary to find the optimal selectivity for a specific set of isomers.

  • Limitations: Co-elution can still occur, especially with structurally similar isomers or in highly complex matrices.[9] In such cases, chromatographic separation alone is insufficient.

Strategy 2: Tandem Mass Spectrometry (HRMS/MS)

Tandem MS provides structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions.[10] Isomers, despite having the same mass, often exhibit different fragmentation patterns due to variations in bond strengths and rearrangement pathways.

  • Causality of Differentiation: Techniques like Collision-Induced Dissociation (CID) and Higher-energy Collisional Dissociation (HCD) break covalent bonds.[9] The resulting fragmentation "fingerprint" is unique to the molecule's specific atomic arrangement. For example, the position of a substituent on an aromatic ring can direct fragmentation, leading to diagnostic product ions that differentiate positional isomers.

  • Expertise in Action: Optimizing collision energy is critical. A stepped collision energy experiment can reveal a wider range of fragments, increasing the chances of finding a diagnostic ion that uniquely identifies one isomer.

  • Limitations: Some isomers, particularly stereoisomers, may produce identical or very similar fragmentation spectra, making differentiation difficult or impossible with CID/HCD alone.[10]

Strategy 3: Ion Mobility Spectrometry (IMS)-HRMS

IMS is a powerful technique that separates ions in the gas phase based on their size, shape, and charge state.[8] This provides an additional, rapid separation dimension orthogonal to both chromatography and mass spectrometry.

  • Causality of Separation: Ions are propelled through a gas-filled cell by a weak electric field. Larger, more convoluted ions experience more collisions with the gas and travel slower than smaller, more compact ions. This difference in drift time is used to calculate a Collision Cross-Section (CCS) value, a robust and characteristic physical property of the ion.

  • Expertise in Action: Different C11H12N2 isomers, even those with minor structural differences, can exhibit distinct CCS values, allowing for their separation and identification even if they co-elute from the LC column and have similar fragmentation patterns.

  • Limitations: The resolving power of current commercial IMS systems may not be sufficient to separate all isomers, particularly those with very similar shapes. Access to IMS-HRMS instrumentation is also less widespread compared to LC-HRMS.

Quantitative Data Summary

The table below provides a comparative summary of the three primary strategies for C11H12N2 isomer differentiation.

FeatureLC-HRMSHRMS/MS (CID/HCD)IMS-HRMS
Primary Separation Principle Physicochemical Properties (e.g., Polarity)Covalent Bond Stability / Fragmentation PathwaysIonic Shape, Size, and Charge (CCS)
Domain of Separation Time (minutes)Gas-Phase (structural)Gas-Phase (spatial, milliseconds)
Resolving Power for Isomers Good to Excellent (highly method-dependent)Variable (Good for structural, poor for stereoisomers)Good to Excellent (orthogonal to LC and MS)
Key Output Parameter Retention Time (t_R)Fragmentation Spectrum (m/z of products)Drift Time / Collision Cross-Section (CCS)
Instrumentation Requirement Standard HRMS with LC front-endHRMS with fragmentation capability (Q-TOF, Orbitrap)Specialized HRMS with Ion Mobility cell
Primary Advantage Widely available; excellent for dissimilar isomersProvides rich structural informationFast, orthogonal separation; resolves co-eluting species
Primary Limitation Potential for co-elution; method development timeMay not differentiate structurally similar isomersLower resolving power than LC; less common

Experimental Protocol: A Self-Validating LC-HRMS/MS Workflow

This section details a robust, self-validating protocol for the separation and identification of two hypothetical C11H12N2 isomers: Isomer A (less polar) and Isomer B (more polar) . The protocol integrates both LC separation and MS/MS fragmentation for confident identification.

Objective

To develop and validate an LC-HRMS/MS method capable of chromatographically separating and structurally differentiating two C11H12N2 isomers.

Materials
  • Instrumentation: High-Resolution Mass Spectrometer (e.g., Thermo Scientific™ Q Exactive™ Orbitrap or Sciex ZenoTOF™ 7600 system) coupled with a UHPLC system.

  • Standards: Certified reference standards of Isomer A and Isomer B (1 mg/mL in Methanol).

  • Solvents: LC-MS grade Water, Acetonitrile, and Formic Acid.

  • Column: Reversed-phase UHPLC column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).

Step-by-Step Methodology

1. Sample and Standard Preparation: a. Prepare individual 1 µg/mL working solutions of Isomer A and Isomer B in 50:50 Acetonitrile:Water. b. Prepare a mixed "System Suitability" solution containing both isomers at 1 µg/mL. c. Trustworthiness Check: The system suitability mix is critical to verify that the method can resolve the two isomers in the same run.

2. UHPLC Configuration: a. Mobile Phase A: Water with 0.1% Formic Acid. (Causality: The acid provides protons for efficient positive mode electrospray ionization). b. Mobile Phase B: Acetonitrile with 0.1% Formic Acid. c. Column Temperature: 40 °C. (Causality: Elevated temperature reduces mobile phase viscosity and can improve peak shape and efficiency). d. Injection Volume: 2 µL. e. Gradient Elution Program:

Time (min) Flow Rate (mL/min) %B Curve
0.00 0.4 10 Initial
8.00 0.4 95 Linear
10.00 0.4 95 Hold
10.10 0.4 10 Re-equilibrate
12.00 0.4 10 End

f. Expertise Insight: A shallow 12-minute gradient is chosen to maximize the separation of potentially similar isomers. A rapid "ballistic" gradient would likely result in co-elution.

3. HRMS Configuration (Positive ESI Mode): a. Mass Range: m/z 100-500. b. Full Scan (MS1) Resolution: 70,000. (Causality: High resolution ensures accurate mass measurement for formula confirmation). c. Data-Dependent MS2 (dd-MS2): i. Trigger: Top 3 most intense ions from the MS1 scan. ii. MS2 Resolution: 17,500. iii. Isolation Window: 1.2 m/z. iv. Collision Energy: Stepped Normalized Collision Energy (NCE) of 15, 30, 45. (Causality: Using multiple energy levels ensures the generation of both low-energy (e.g., loss of small neutral molecules) and high-energy (e.g., ring cleavage) fragments, maximizing structural information). d. Calibration: Calibrate the instrument before the run using the manufacturer's recommended calibration solution to ensure sub-ppm mass accuracy. This is a mandatory step for trustworthiness.

4. Data Acquisition and Analysis: a. Inject the individual standards first to establish their retention times and fragmentation patterns. b. Inject the "System Suitability" mix to confirm chromatographic resolution. c. Process the data using appropriate software (e.g., Thermo Scientific™ FreeStyle™, Sciex OS). d. Validation Criteria: i. Mass Accuracy: Precursor ion mass error < 3 ppm. ii. Retention Time: Isomer B should elute earlier than Isomer A (based on polarity). iii. Chromatographic Resolution (Rs): Rs > 1.5 between the two isomer peaks in the mix. iv. MS/MS Confirmation: At least one unique, diagnostic fragment ion must be present for each isomer that is absent in the other.

The logical flow of this combined LC-MS/MS experiment is visualized below.

LC_MSMS_Experiment cluster_LC UHPLC Separation cluster_MS HRMS Detection & Fragmentation cluster_Data Data Analysis Inject Inject Isomer Mix Column Reversed-Phase Column (Separation by Polarity) Inject->Column Elution Temporal Elution: 1. Isomer B (More Polar) 2. Isomer A (Less Polar) Column->Elution ESI Electrospray Ionization (ESI+) Elution->ESI MS1 MS1 Full Scan (Confirm m/z 173.1073) ESI->MS1 Isolation Isolate Precursor Ion (m/z 173.1073) MS1->Isolation MS2 MS2 Fragmentation (HCD) (Generate Product Ions) Isolation->MS2 Detection Detect Product Ions MS2->Detection Data_B At t_R1: MS2 Spectrum of Isomer B (Unique Fragments) Detection->Data_B Data_A At t_R2: MS2 Spectrum of Isomer A (Unique Fragments) Detection->Data_A

Caption: Experimental workflow for LC-HRMS/MS analysis of C11H12N2 isomers.

Conclusion and Future Perspectives

The unambiguous identification of isomers like those of C11H12N2 is a non-trivial but solvable challenge. While high mass accuracy is the foundation, it must be complemented by orthogonal separation techniques.

  • LC-HRMS remains the workhorse, offering excellent resolving power when properly optimized.

  • HRMS/MS is indispensable for providing the structural fingerprint needed for confirmation, especially when chromatography is insufficient.

  • IMS-HRMS represents the next frontier, offering a powerful, high-throughput solution for separating challenging isomers based on their gas-phase shape.

For researchers in drug development, a multi-faceted approach is often the most robust. Combining liquid chromatography with tandem mass spectrometry (LC-HRMS/MS) provides two dimensions of separation and confirmation, representing a gold standard for the routine analysis and characterization of isomeric species. As instrumentation continues to evolve, the integration of all three techniques (LC-IMS-HRMS/MS) will provide an unparalleled level of analytical detail, further de-risking the development of novel chemical entities.

References

  • High Resolution Mass Spectrometry (HRMS) Analysis.
  • High-Resolution Mass Spectrometry in Analytical Chemistry-Beyond the Spectrum. Journal of Pharmaceutical and Bioanalytical Sciences.
  • Challenges of High-Resolution Mass Spectrometry For Detecting Designer Drugs. Clinical Chemistry.
  • High-Resolution, Accurate-Mass Orbitrap Mass Spectrometry – Definitions, Opportunities, and Advantages. Thermo Fisher Scientific.
  • Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry.
  • Advances in high‐resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of inform
  • Differentiating Isomers using High Resolution Mass Spectrometry Coupled with MSn, Collision Induced Dissociation, and Ultraviolet Photodissoci
  • High-Resolution Mass Spectrometers.
  • High-Resolution Mass Spectrometry | HRMS Analysis. Measurlabs.
  • HRMS-based suspect and non-target screening for contaminants of emerging concern: Current analytical strategies, compounds identification workflows, general research trends, and future perspectives.
  • Complementary methods for structural assignment of isomeric candidate structures in non-target liquid chromatography ion mobility high-resolution mass spectrometric analysis. PMC, NIH.
  • Examining Non-Targeted Analysis LC-HRMS/MS D
  • Isomer Differentiation by UHPLC-Q-Exactive-Orbitrap MS led to Enhanced Identification of Daphnane Diterpenoids in Daphne tangutica. PubMed.
  • An insight into high-resolution mass-spectrometry d
  • Differentiation of structural isomers in a target drug database by LC/Q-TOFMS using fragment
  • Research in the Field of Drug Design and Development. MDPI.

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Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal of 2,3-Dimethylquinolin-4-amine

Executive Summary & Immediate Directives Compound: 2,3-Dimethylquinolin-4-amine CAS Registry Number: 57165-81-8 Chemical Class: Aminoquinoline / Heterocyclic Aromatic Amine Disposal Method: High-Temperature Incineration...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Directives

Compound: 2,3-Dimethylquinolin-4-amine CAS Registry Number: 57165-81-8 Chemical Class: Aminoquinoline / Heterocyclic Aromatic Amine Disposal Method: High-Temperature Incineration via licensed hazardous waste contractor. Critical Prohibition: DO NOT dispose of via sanitary sewer, trash, or biohazard streams.

This guide provides a scientifically grounded protocol for the disposal of 2,3-Dimethylquinolin-4-amine. As an aminoquinoline derivative, this compound possesses specific basicity and stability profiles that dictate its waste stream management. The procedures below are designed to ensure compliance with EPA (RCRA) and local environmental regulations while maximizing laboratory safety.

Technical Hazard Analysis & Justification

To handle this chemical safely, one must understand the why behind the protocols.

Chemical Causality
  • Basicity & Reactivity: The amine group at position 4 (and the quinoline nitrogen) renders this molecule a weak organic base. Consequently, it will react exothermically with strong acids to form water-soluble salts. Operational Implication: Waste streams must be segregated from strong mineral acids (e.g., HCl, H₂SO₄) to prevent unintended heat generation or solubility changes that complicate containment.

  • Environmental Persistence: The quinoline ring system is stable and resistant to biological degradation. Operational Implication: Drain disposal is strictly prohibited to prevent accumulation in aquatic ecosystems, where aminoquinolines can exhibit toxicity to aquatic life [1].

  • Thermal Stability: The aromatic core requires high temperatures for complete mineralization. Operational Implication: Incineration at >1000°C is the only validated method for complete destruction.

Physical Properties Table
PropertyDataOperational Relevance
CAS Number 57165-81-8Use for waste manifesting and inventory tracking.
Molecular Formula C₁₁H₁₂N₂Nitrogen content requires NOx scrubbing during incineration.
Physical State Solid (Crystalline)Particulate control (dust masks/hoods) is required during transfer.
Solubility Low in water; Soluble in organic solvents (DMSO, MeOH)Do not attempt to dilute with water for disposal.

Step-by-Step Disposal Protocol

Phase 1: Pre-Disposal Segregation

Objective: Prevent cross-contamination and dangerous reactions.

  • Isolate the Stream: Designate a specific waste container for "Solid Organic Bases" or "Non-Halogenated Organic Solids."

  • Verify Compatibility: Ensure the container material is HDPE (High-Density Polyethylene) or Amber Glass. Avoid metal containers if the waste is wet or acidic (though this compound is basic, metal corrosion is a risk with mixed streams).

  • Chemical Segregation:

    • KEEP AWAY FROM: Strong Oxidizers (Peroxides, Nitrates) and Strong Acids.

    • COMPATIBLE WITH: Other non-halogenated organic solvents (Methanol, Acetonitrile) if in solution.

Phase 2: Packaging & Labeling

Objective: Ensure clear communication for waste handlers.

  • Solid Waste:

    • Place solid residues, contaminated weighing boats, and gloves into a double-bagged, clear polyethylene bag.

    • Seal with a zip-tie or tape.

    • Place the bag into the secondary waste container.

  • Liquid Waste (Solutions):

    • If the compound is dissolved in a solvent (e.g., DMSO), dispose of the entire solution into the "Non-Halogenated Organic Solvents" carboy.

    • Crucial: Record the concentration of 2,3-Dimethylquinolin-4-amine on the waste tag.

  • Labeling:

    • Apply a hazardous waste tag immediately.

    • Constituents: Write "2,3-Dimethylquinolin-4-amine" and the solvent name (if applicable).

    • Hazards: Check "Toxic" and "Irritant."[1]

Phase 3: Disposal Workflow Visualization

The following diagram outlines the logical decision tree for disposing of this compound.

DisposalWorkflow Start Waste Generation: 2,3-Dimethylquinolin-4-amine StateCheck Determine Physical State Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Liquid Solution (e.g., in DMSO/MeOH) StateCheck->Liquid SolidPack Double Bag in Polyethylene Place in 'Solid Organic' Drum Solid->SolidPack LiquidPack Pour into 'Non-Halogenated' Solvent Carboy (HDPE) Liquid->LiquidPack Labeling LABELING: List CAS: 57165-81-8 Mark 'Toxic' & 'Irritant' SolidPack->Labeling LiquidPack->Labeling Storage Satellite Accumulation Area (Max 12 Months) Labeling->Storage FinalDisp Final Disposal: High-Temp Incineration Storage->FinalDisp

Figure 1: Decision matrix for the segregation and packaging of 2,3-Dimethylquinolin-4-amine waste streams.

Emergency Procedures (Spills & Exposure)

In the event of an accidental release, immediate containment is necessary to prevent facility contamination.

Spill Cleanup Protocol
  • Evacuate & PPE: Clear the immediate area. Don PPE: Nitrile gloves (double layer recommended), safety goggles, and a lab coat. If powder is airborne, use an N95 or P100 respirator.

  • Containment:

    • Solids: Gently cover the spill with wet paper towels to prevent dust generation. Scoop into a waste bag.

    • Liquids: Absorb with vermiculite or a commercial organic spill pad.

  • Decontamination: Clean the surface with a mild acid solution (e.g., 1% Acetic Acid) to neutralize the base, followed by soap and water.

  • Disposal: Treat all cleanup materials as hazardous chemical waste (see Phase 2).

Personal Protective Equipment (PPE) Matrix
Protection LevelItemSpecification
Respiratory Mask/RespiratorN95 (for solids) or Fume Hood (for volatiles).
Dermal GlovesNitrile (0.11 mm min thickness). Break-through time >480 min.
Ocular Eye ProtectionANSI Z87.1 Chemical Safety Goggles.
Body ClothingLab coat required; apron recommended for liquid handling.

Regulatory Compliance & Classification

US EPA (RCRA) Classification

While 2,3-Dimethylquinolin-4-amine is not explicitly "P-listed" (acutely hazardous) or "U-listed" by specific name in 40 CFR 261.33, it must be characterized by the generator:

  • Characteristic of Toxicity: If the waste stream exhibits toxicity (via TCLP), it carries the D000 series codes.

  • Ignitability: If dissolved in flammable solvents (e.g., Methanol), it carries code D001 .

  • Generator Status: Most research labs operate as "Small Quantity Generators" (SQG) or "Large Quantity Generators" (LQG). You must ensure this waste is tallied in your monthly hazardous waste totals.

Global Harmonized System (GHS)

Treat this substance in accordance with the following hazard categories [2]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

References

  • Sigma-Aldrich. (n.d.). Product Specification: 2,3-Dimethylquinolin-4-amine (CAS 57165-81-8).[2][3][4][5] Retrieved from

  • PubChem. (n.d.).[1] Compound Summary: Aminoquinolines. National Library of Medicine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Generators: Categories and Requirements. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 2,3-Dimethylquinolin-4-amine

Topic: Personal Protective Equipment & Safe Handling Protocol for 2,3-Dimethylquinolin-4-amine Role: Senior Application Scientist, Chemical Safety Division Strategic Context & Hazard Profile The Molecule: 2,3-Dimethylqui...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Safe Handling Protocol for 2,3-Dimethylquinolin-4-amine Role: Senior Application Scientist, Chemical Safety Division

Strategic Context & Hazard Profile

The Molecule: 2,3-Dimethylquinolin-4-amine is a substituted 4-aminoquinoline. This scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for antimalarial agents (analogous to chloroquine), kinase inhibitors, and anti-bacterial candidates.

The Safety Philosophy: As a Senior Application Scientist, I operate under the Precautionary Principle . While specific toxicological data for this exact isomer may be sparse compared to its parent quinoline, we must treat it as a potential DNA intercalator and a severe irritant due to its planar aromatic amine structure. The primary risks are not just acute burns, but sensitization and potential long-term genotoxicity.

Risk Assessment Matrix (Surrogate Data based on 4-Aminoquinoline Class)
Hazard ClassGHS CodeDescriptionOperational Implication
Skin Irritation H315Causes skin irritationZero-tolerance for dermal contact.
Eye Damage H318/H319Causes serious eye damage/irritationVapors and dust are aggressive to corneal tissue.
STOT - SE H335May cause respiratory irritationHandling outside a fume hood is prohibited.
Acute Tox H302Harmful if swallowedHigh risk during weighing/solubilization.
Genotoxicity SuspectedPotential DNA intercalationTreat as a potential mutagen; avoid aerosolization.

The PPE Shield: Technical Specifications

Standard "lab attire" is insufficient for aromatic amines. You must create a barrier system validated against organic base permeation.

A. Hand Protection: The "Double-Shell" Protocol

Aromatic amines can permeate standard latex and thin nitrile rapidly.

  • Primary Layer (Inner): Low-modulus Nitrile (4 mil / 0.10 mm). Purpose: Dexterity and sweat management.

  • Secondary Layer (Outer): High-Performance Nitrile or Neoprene (minimum 5-8 mil).

    • Why: Nitrile offers fair resistance to organic bases, but breakthrough time decreases significantly if the chemical is dissolved in solvents like DCM or Methanol.

    • Change Schedule: Immediately upon splash; every 60 minutes during continuous handling.

B. Respiratory & Inhalation Control[1][2][3]
  • Engineering Control (Primary): Chemical Fume Hood operating at face velocity of 80–100 fpm.

  • PPE (Secondary): N95 respirators are ineffective against amine vapors. If work must occur outside a hood (highly discouraged), a half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges is required.

C. Ocular Defense[4]
  • Requirement: Chemical Splash Goggles (Indirect Vent).

  • Prohibited: Safety glasses with side shields.[1]

    • Reasoning: Amine vapors can bypass side shields, reacting with the moisture in the eye to form alkaline solutions that cause delayed corneal opacity.

Operational Workflow: The "Safe-Cycle"

This workflow minimizes exposure during the most critical phases of experimentation.

SafeHandlingLifecycle cluster_PPE Critical PPE Checkpoints Storage 1. Storage (Dessicator/Dark) Weighing 2. Weighing (Analytical Balance in Hood) Storage->Weighing Transport in secondary container Reaction 3. Reaction Setup (Closed System) Weighing->Reaction Dissolve immediately to reduce dust Quench 4. Quench/Workup (Neutralization) Reaction->Quench Acidic quench (pH control) Waste 5. Disposal (Segregated Stream) Quench->Waste Label: Organic Base

Caption: Operational lifecycle for 2,3-Dimethylquinolin-4-amine emphasizing containment at the weighing and reaction stages to prevent dust generation.

Emergency Response & Disposal

Exposure Response
  • Skin Contact: Do not use solvents (ethanol/acetone) to wash skin; this accelerates absorption. Wash with copious soap and water for 15 minutes.

  • Eye Contact: Flush for 15 minutes. Note that alkaline burns (from amines) penetrate deeper than acid burns; immediate medical attention is non-negotiable.

Waste Disposal Strategy

Aromatic amines must never enter the aqueous waste stream without neutralization, as they are toxic to aquatic life.

  • Segregation: Collect in "Organic Waste - Basic/Amine" containers.

  • Labeling: Explicitly list "2,3-Dimethylquinolin-4-amine" – do not just write "Organic Waste."

  • Contaminated Solids: Weigh boats, gloves, and paper towels must be disposed of as solid hazardous waste, double-bagged.

References

  • PubChem. 4-Aminoquinoline Compound Summary (Source for Class Hazards). National Library of Medicine. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132). Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,3-Dimethylquinolin-4-amine
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